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  • Product: 3-(tert-Butyl)-1-(quinolin-6-yl)-1H-pyrazol-5-amine
  • CAS: 897373-62-5

Core Science & Biosynthesis

Foundational

"synthesis of 3-(tert-Butyl)-1-(quinolin-6-yl)-1H-pyrazol-5-amine"

An In-depth Technical Guide to the Synthesis of 3-(tert-Butyl)-1-(quinolin-6-yl)-1H-pyrazol-5-amine Authored by a Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the synthe...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 3-(tert-Butyl)-1-(quinolin-6-yl)-1H-pyrazol-5-amine

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-(tert-Butyl)-1-(quinolin-6-yl)-1H-pyrazol-5-amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The 5-aminopyrazole scaffold is a privileged structure known for its diverse biological activities.[1] This document details a robust and widely applicable synthetic strategy, grounded in the classical condensation reaction between β-ketonitriles and hydrazines. We will explore the underlying reaction mechanism, provide a detailed step-by-step experimental protocol, discuss methods for characterization, and address potential challenges and optimization strategies. This guide is intended for researchers, chemists, and professionals in the field of drug development seeking a practical and scientifically rigorous resource for the preparation of this and structurally related compounds.

Introduction and Strategic Overview

The synthesis of functionalized pyrazole derivatives is a cornerstone of modern medicinal chemistry. Among these, the 5-aminopyrazole moiety serves as a versatile synthon for constructing more complex molecular architectures, including fused heterocyclic systems like pyrazolopyrimidines.[2] The target molecule, 3-(tert-Butyl)-1-(quinolin-6-yl)-1H-pyrazol-5-amine (CAS No: 897373-62-5), incorporates three key structural features: a sterically demanding tert-butyl group at the C3 position, a quinoline ring system at the N1 position, and a reactive primary amine at the C5 position.

The most efficient and convergent strategy for constructing the 5-aminopyrazole core involves the condensation of a β-ketonitrile with a substituted hydrazine.[1][3][4] This approach is highly reliable and forms the basis of the synthetic plan outlined in this guide.

Retrosynthetic Analysis

A retrosynthetic disconnection of the target molecule reveals two primary starting materials: 6-hydrazinylquinoline and 4,4-dimethyl-3-oxopentanenitrile . This pathway is advantageous due to the commercial availability and straightforward preparation of these precursors.

G Target 3-(tert-Butyl)-1-(quinolin-6-yl)-1H-pyrazol-5-amine Disconnection C-N Bond Formation (Pyrazole Cyclization) Target->Disconnection Precursor_A Precursor A: 6-Hydrazinylquinoline Disconnection->Precursor_A Precursor_B Precursor B: 4,4-Dimethyl-3-oxopentanenitrile (Pivaloylacetonitrile) Disconnection->Precursor_B

Figure 1: Retrosynthetic analysis of the target molecule.

Precursor Synthesis and Sourcing

The success of the synthesis hinges on the quality of the starting materials.

  • Precursor A: 6-Hydrazinylquinoline This reagent is commercially available, often as a hydrochloride salt (CAS: 120209-22-5).[5] If preparing in-house, a standard route involves the diazotization of 6-aminoquinoline followed by reduction of the resulting diazonium salt. It is crucial to handle hydrazine derivatives with appropriate safety measures, as they are potentially toxic.

  • Precursor B: 4,4-Dimethyl-3-oxopentanenitrile Also known as pivaloylacetonitrile (CAS: 59997-51-2), this β-ketonitrile is a key building block.[6][7] It is commercially available and can be synthesized via a Claisen-type condensation. The purity of this reagent is paramount; acidic or basic impurities can catalyze its hydrolysis, leading to significantly lower yields of the desired pyrazole.[3] It is recommended to use freshly acquired or purified material.

Core Synthesis: Protocol and Mechanism

The formation of the 5-aminopyrazole ring proceeds via a well-established condensation-cyclization cascade.

Reaction Mechanism

The reaction is initiated by the nucleophilic attack of the terminal nitrogen of 6-hydrazinylquinoline on the electrophilic carbonyl carbon of 4,4-dimethyl-3-oxopentanenitrile. This step forms a hydrazone intermediate. The subsequent and generally irreversible step is an intramolecular cyclization, where the second nitrogen atom of the hydrazine moiety attacks the nitrile carbon, leading to the formation of the five-membered pyrazole ring after tautomerization.[1][3]

G cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Tautomerization Reactants 6-Hydrazinylquinoline + 4,4-Dimethyl-3-oxopentanenitrile Hydrazone Hydrazone Intermediate Reactants->Hydrazone Nucleophilic Attack Cyclization Iminopyrazole (Cyclized Intermediate) Hydrazone->Cyclization Attack on Nitrile Product 3-(tert-Butyl)-1-(quinolin-6-yl) -1H-pyrazol-5-amine Cyclization->Product Proton Shift

Figure 2: Simplified reaction mechanism workflow.
Detailed Experimental Protocol

This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.

Reagents and Materials:

  • 6-Hydrazinylquinoline hydrochloride (1.0 eq)

  • 4,4-Dimethyl-3-oxopentanenitrile (1.1 - 1.2 eq)

  • Ethanol (or Methanol), anhydrous

  • Triethylamine (or another suitable base, if starting with the hydrochloride salt, 1.1 eq)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Standard work-up and purification equipment (rotary evaporator, silica gel, solvents for chromatography)

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 6-hydrazinylquinoline hydrochloride (1.0 eq).

  • Solvation: Add anhydrous ethanol to the flask to create a stirrable suspension (approx. 10-15 mL per gram of hydrazine).

  • Base Addition (if applicable): If using the hydrochloride salt, add triethylamine (1.1 eq) to the suspension to liberate the free hydrazine. Stir for 10-15 minutes at room temperature.

  • Ketonitrile Addition: Add 4,4-dimethyl-3-oxopentanenitrile (1.1 eq) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude residue can be purified by one of the following methods:

    • Recrystallization: Dissolve the crude solid in a minimal amount of hot ethanol or methanol and allow it to cool slowly to form crystals.

    • Column Chromatography: If recrystallization is ineffective, purify the residue using silica gel column chromatography with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Drying: Dry the purified product under vacuum to yield 3-(tert-Butyl)-1-(quinolin-6-yl)-1H-pyrazol-5-amine as a solid.

Characterization and Data

The identity and purity of the synthesized compound must be confirmed through rigorous analytical methods.

Physical and Chemical Properties
PropertyValueSource
CAS Number 897373-62-5[8][9][10]
Molecular Formula C₁₆H₁₈N₄[8][10]
Molecular Weight 266.34 g/mol [8][10]
Appearance Expected to be a solid at room temperature.N/A
Purity ≥95% (typical for research chemicals)[8]
Spectroscopic Data Interpretation
  • ¹H NMR: Expect a sharp singlet for the nine equivalent protons of the tert-butyl group, a singlet for the lone proton on the pyrazole ring, a broad singlet for the two -NH₂ protons, and a series of doublets and multiplets in the aromatic region corresponding to the protons of the quinoline ring system.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) or protonated molecular ion ([M+H]⁺) at m/z ≈ 266.3 or 267.3, respectively, confirming the molecular weight.

  • Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching for the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-H stretching from the alkyl and aromatic groups, and C=N/C=C stretching absorptions in the 1500-1650 cm⁻¹ region.

Troubleshooting and Field Insights

Even with a robust protocol, challenges can arise. Below are common issues and expert recommendations.

  • Issue: Low or No Yield

    • Causality: The most common culprit is the hydrolysis of the β-ketonitrile starting material.[3] This is exacerbated by the presence of water or strong acid/base. Another cause could be degraded hydrazine.

    • Solution: Ensure all reagents and solvents are anhydrous. Use freshly opened or purified 4,4-dimethyl-3-oxopentanenitrile. If using a hydrazine salt, neutralization should be performed carefully just before the addition of the ketonitrile. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent potential side reactions.[11]

  • Issue: Difficult Purification

    • Causality: The product contains both a basic quinoline moiety and an amino group, which can cause streaking on silica gel columns. Incomplete reaction can also leave polar starting materials in the crude mixture.

    • Solution: For column chromatography, consider pre-treating the silica gel with a small amount of triethylamine (~1%) in the eluent to deactivate acidic sites and improve peak shape. For recrystallization, screen various solvents (e.g., ethanol, isopropanol, acetonitrile, or solvent pairs like ethanol/water) to find optimal conditions.

  • Issue: Formation of Side Products

    • Causality: Overheating or prolonged reaction times can sometimes lead to decomposition or side reactions. Depending on the substrate, alternative cyclization pathways can sometimes lead to undesired heterocyclic products.[3]

    • Solution: Monitor the reaction closely by TLC. Once the starting material is consumed, proceed with the work-up promptly. If side products are observed, consider lowering the reaction temperature and extending the reaction time.

Safety and Handling

All chemical syntheses should be conducted with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Conduct the reaction in a well-ventilated fume hood, especially when handling hydrazine derivatives and organic solvents.

  • Reagent Hazards: Hydrazine derivatives are toxic and should be handled with extreme care.[12] Consult the Safety Data Sheet (SDS) for all chemicals before use.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

  • Approaches towards the synthesis of 5-aminopyrazoles. PMC. [Link]

  • Synthesis of 2-[(dimethylamino)methylene]-4,4-dimethyl-3-oxopentanenitrile. Molbase. [Link]

  • 3-(tert-butyl)-1-(quinolin-6-yl)-1H-pyrazol-5-aMine. NextSDS. [Link]

  • Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Publishing. [Link]

  • New Synthesis of Fluorinated Pyrazoles. ACS Publications. [Link]

  • Direct synthesis of pyrazoles from esters using tert-butoxide-assisted C–C(O) coupling and hydrazine cyclization. RSC Publishing. [Link]

  • PRACTICAL SYNTHESIS OF 3-AMINO-5-tert-BUTYLISOXAZOLE FROM - 4,4-DIMETHYL-3-OXOPENTANENITRILE. J-Stage. [Link]

  • Working with Hazardous Chemicals. Organic Syntheses. [Link]

  • Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl). MDPI. [Link]

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. [Link]

  • Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses. [Link]

  • Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. MDPI. [Link]

  • Reaction of compounds 5 and 6 with hydrazines. ResearchGate. [Link]

  • 5-Amino-1-Tert-Butyl-3-[2-(Cyclobutyloxy)quinolin-6-Yl]-1h-Pyrazole-4-Carboxamide. PubChem. [Link]

  • 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine. PMC. [Link]

  • Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. ACS Omega. [Link]

  • Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. arkat-usa.org. [Link]

  • 5-tert-Butyl 1-ethyl 3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-1,5-dicarboxylate. PMC. [Link]

  • 6-Hydrazinylquinoline hydrochloride. PubChem. [Link]

  • Process for preparation of aminopyrazole.
  • Reaction of 6-hydrazinyluracil with different aromatic aldehydes and... ResearchGate. [Link]

  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. [Link]

Sources

Exploratory

"characterization of 3-(tert-Butyl)-1-(quinolin-6-yl)-1H-pyrazol-5-amine"

In-Depth Characterization of 3-(tert-Butyl)-1-(quinolin-6-yl)-1H-pyrazol-5-amine: A Critical Allosteric Pharmacophore in Switch-Control Kinase Inhibitors Introduction & Structural Significance In the landscape of modern...

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Author: BenchChem Technical Support Team. Date: March 2026

In-Depth Characterization of 3-(tert-Butyl)-1-(quinolin-6-yl)-1H-pyrazol-5-amine: A Critical Allosteric Pharmacophore in Switch-Control Kinase Inhibitors

Introduction & Structural Significance

In the landscape of modern targeted oncology, the design of Type II (switch-control) kinase inhibitors relies heavily on modular pharmacophores that can selectively stabilize the inactive "DFG-out" conformation of kinases[1]. As a Senior Application Scientist specializing in drug discovery workflows, I frequently encounter building blocks that dictate the success or failure of target engagement. One such critical intermediate is 3-(tert-Butyl)-1-(quinolin-6-yl)-1H-pyrazol-5-amine (CAS: 897373-62-5)[2][3].

This specific pyrazole-amine is not a standalone therapeutic; rather, it is the essential allosteric "tail" precursor used in the synthesis of advanced kinase inhibitors, most notably Rebastinib (DCC-2036)[4][5]. Rebastinib is a potent inhibitor of the BCR-ABL1 T315I mutant and TIE2 kinase[6]. Understanding the physicochemical properties, structural role, and synthetic methodology of this intermediate is paramount for medicinal chemists engaged in scaffold hopping and the modular design of novel therapeutics[1].

Physicochemical Profiling

Before integrating this compound into a synthetic pipeline, it is crucial to establish its baseline physicochemical profile. The table below summarizes the quantitative data required for downstream formulation and reaction stoichiometry[2][3].

PropertyValueAnalytical Significance
Chemical Name 3-(tert-Butyl)-1-(quinolin-6-yl)-1H-pyrazol-5-amineDefines the core pharmacophore structure.
CAS Number 897373-62-5Primary identifier for sourcing and regulatory tracking.
Molecular Formula C16H18N4Used for exact mass calculation in MS validation.
Molecular Weight 266.34 g/mol Critical for precise stoichiometric calculations.
LogP (Predicted) ~3.5 - 4.0Indicates high lipophilicity, driving hydrophobic pocket binding.
Appearance Off-white to pale yellow solidVisual indicator of crude purity post-crystallization.
Purity Standard ≥ 95%Minimum threshold required to prevent side-reactions in urea coupling.

Pharmacophore Mapping & Kinase Binding Mechanism

The structural brilliance of 3-(tert-butyl)-1-(quinolin-6-yl)-1H-pyrazol-5-amine lies in its tripartite functionality when incorporated into a full Type II inhibitor[5][6].

  • The Quinoline Ring: When the kinase activation loop flips to the DFG-out state, a deep hydrophobic pocket is exposed. The quinoline ring inserts directly into this pocket, providing massive binding enthalpy through hydrophobic interactions[1].

  • The tert-Butyl Group: This bulky aliphatic group acts as a steric anchor. It fills the adjacent hydrophobic pocket II, restricting the rotational degrees of freedom of the inhibitor and locking the kinase in its inactive state[5].

  • The 5-Amine Group: Synthetically, this primary amine is the attachment point for a urea linker. In the biological target, the resulting urea motif forms indispensable hydrogen bonds with the catalytic glutamate and the aspartate of the DFG motif[6][7].

Pharmacophore Core 3-(tert-Butyl)-1-(quinolin-6-yl)-1H-pyrazol-5-amine (Allosteric Tail Pharmacophore) Quinoline Quinoline Ring (Deep Hydrophobic Pocket Binder) Core->Quinoline tButyl tert-Butyl Group (Steric Anchor / Pocket II Fill) Core->tButyl Amine 5-Amine Group (Urea Linker Attachment Point) Core->Amine DFG DFG-Out Kinase Conformation (e.g., ABL1 T315I, KIT T670I) Quinoline->DFG Hydrophobic Interactions tButyl->DFG Van der Waals Amine->DFG H-Bonding (via Urea)

Pharmacophore mapping of the pyrazole-amine core within the DFG-out kinase pocket.

Synthetic Methodology (Self-Validating Protocol)

The synthesis of this intermediate relies on a highly regioselective Pinner-like cyclocondensation[7]. As an application scientist, I emphasize causality: the choice of reagents and conditions is not arbitrary. Pivaloylacetonitrile is selected because its bulky tert-butyl group directs the initial nucleophilic attack of the hydrazine to the ketone, ensuring the correct regiochemistry of the final pyrazole[7][8].

Step-by-Step Cyclocondensation Protocol:

  • Preparation: Suspend 6-hydrazinylquinoline hydrochloride (1.0 eq) and pivaloylacetonitrile (1.1 eq) in anhydrous ethanol to achieve a 0.5 M concentration[7]. Causality: Ethanol is chosen because its boiling point (78°C) provides the optimal thermal energy for cyclization without degrading the nitrile precursor.

  • Catalysis: Add concentrated HCl (~0.2 eq) dropwise to the stirring suspension at 0 °C[7]. Causality: Acid catalysis is strictly required to protonate the nitrile group, making it sufficiently electrophilic for the intramolecular attack by the weakly nucleophilic secondary nitrogen of the hydrazone intermediate.

  • Cyclization: Heat the reaction mixture to reflux (90 °C) for 12 hours under an inert argon atmosphere[7].

  • Self-Validating In-Process Control (IPC): Withdraw a 50 µL aliquot, evaporate the solvent, and analyze via FT-IR. The reaction is complete only when the characteristic sharp C≡N stretch (~2250 cm⁻¹) of pivaloylacetonitrile is completely absent. This creates a self-validating system, preventing premature workup.

  • Workup: Cool the mixture to room temperature. Filter the resulting precipitate under reduced pressure and wash the crude solid with cold ethanol and diethyl ether[7].

  • Recrystallization: Recrystallize the crude product from a mixture of hexane and ethanol to yield the pure 3-(tert-butyl)-1-(quinolin-6-yl)-1H-pyrazol-5-amine[7][8].

Synthesis A 6-Hydrazinylquinoline C Cyclocondensation (EtOH, HCl, 90°C) A->C B Pivaloylacetonitrile B->C D 3-(tert-Butyl)-1-(quinolin-6-yl) -1H-pyrazol-5-amine C->D -H2O E Recrystallization (Hexane/EtOH) D->E Purification

Synthetic workflow for the Pinner-like cyclocondensation of the pyrazole-amine.

Analytical Quality Control

Before this intermediate can be reacted with a carbamate or isocyanate to form the final active pharmaceutical ingredient (API)[7], it must pass rigorous analytical validation to confirm structural integrity and purity.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR (DMSO-d6): The spectrum must exhibit a prominent, sharp singlet at ~1.3 ppm integrating to 9 protons, confirming the intact tert-butyl group. The pyrazole C4-H will appear as a distinct singlet around 5.5 - 6.0 ppm, validating the cyclized ring[8]. The quinoline aromatic protons will be visible downfield (7.5 - 9.0 ppm).

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Using Electrospray Ionization (ESI+), the exact mass of the compound is 266.15 Da. The mass spectrum must show a dominant [M+H]+ peak at m/z 267.1, confirming the successful elimination of water during the cyclocondensation[8].

Conclusion

The compound 3-(tert-Butyl)-1-(quinolin-6-yl)-1H-pyrazol-5-amine is a masterclass in rational drug design. By combining a deep-pocket binding quinoline, a sterically demanding tert-butyl anchor, and an amine handle for urea linkage, it provides the exact geometric and electronic requirements to lock kinases into their DFG-out inactive states. Mastering its synthesis and characterization is a foundational skill for any team developing next-generation Type II kinase inhibitors.

References

  • Title: 3-(tert-Butyl)-1-(quinolin-6-yl)
  • Title: 1020172-07-9 N-[3-tert-Butyl-1-(quinolin-6-yl)
  • Source: rsc.
  • Source: acs.
  • Title: 3-(tert-butyl)-1-(quinolin-6-yl)
  • Source: researchgate.

Sources

Foundational

Mechanism of Action: 3-(tert-Butyl)-1-(quinolin-6-yl)-1H-pyrazol-5-amine as a Switch-Control Pharmacophore in Kinase Inhibition

Executive Summary In the landscape of targeted oncology, overcoming acquired kinase resistance—particularly gatekeeper mutations—requires moving beyond traditional ATP-competitive inhibition. The compound 3-(tert-Butyl)-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted oncology, overcoming acquired kinase resistance—particularly gatekeeper mutations—requires moving beyond traditional ATP-competitive inhibition. The compound 3-(tert-Butyl)-1-(quinolin-6-yl)-1H-pyrazol-5-amine (CAS: 897373-62-5) represents a paradigm shift in rational drug design. While technically a chemical intermediate, in pharmacological application, it serves as the defining "switch-pocket" binding moiety (pharmacophore) for next-generation, conformational-control kinase inhibitors, most notably Rebastinib (DCC-2036) [1].

As a Senior Application Scientist, I have structured this technical whitepaper to deconstruct the causality behind this pharmacophore's efficacy. We will explore how its specific structural geometry forces kinases into an inactive state, the resulting pathway modulation, and the self-validating experimental workflows required to quantify its mechanism of action.

Chemical Anatomy & Rational Design

To understand the mechanism of action, we must first analyze the causality of its structural components. Every functional group in 3-(tert-Butyl)-1-(quinolin-6-yl)-1H-pyrazol-5-amine is engineered to exploit the allosteric vulnerabilities of target kinases.

  • 1H-pyrazol-5-amine Core: Acts as the geometric scaffold. The primary amine at position 5 is the critical attachment point for urea linkers in drug synthesis. This urea linkage is non-negotiable, as it provides the hydrogen-bond donor/acceptor network essential for interacting with the kinase DFG (Asp-Phe-Gly) motif.

  • tert-Butyl Group (Position 3): This is the primary steric anchor. The bulky, hydrophobic nature of the tert-butyl group is designed to wedge deeply into the hydrophobic cleft of the kinase "switch pocket," physically preventing the activation loop from swinging into the active ("in") conformation.

  • Quinoline-6-yl Ring (Position 1): Provides an extended hydrophobic surface area and π -electron stacking capabilities. It stabilizes the molecule within the allosteric pocket, ensuring a long residence time (slow off-rate) [2].

BindingLogic A 3-(tert-Butyl)-1-(quinolin-6-yl) -1H-pyrazol-5-amine B Kinase Switch Pocket (Hydrophobic Cleft) A->B Wedges into C Activation Loop Displacement B->C Forces D DFG-Out Conformation (Inactive State) C->D Induces E Evasion of T315I Gatekeeper Clash D->E Enables

Caption: Logical flow of conformational control induced by the switch-pocket pharmacophore.

The Switch-Control Mechanism of Action

Traditional Type I inhibitors bind to the active conformation of the kinase, while Type II inhibitors (like Imatinib) bind to the inactive DFG-out conformation but still rely heavily on interactions within the ATP-binding hinge region. This reliance makes them highly susceptible to gatekeeper mutations, such as the T315I mutation in BCR-ABL1 , where a threonine is replaced by a bulkier isoleucine, causing a steric clash and eliminating a critical hydrogen bond.

When integrated into a full inhibitor molecule, the 3-(tert-Butyl)-1-(quinolin-6-yl)-1H-pyrazol-5-amine moiety bypasses the ATP hinge region entirely. Instead, it binds exclusively to the switch pocket —an allosteric regulatory site that controls the activation loop. By occupying this pocket, the pharmacophore forces the kinase to adopt a Type II inactive conformation, structurally isolating the gatekeeper residue from the binding interface. This mechanism completely circumvents T315I-mediated resistance [1].

Target Kinase Profiles & Pathway Modulation

The switch-pocket architecture is conserved across several critical oncogenic kinases, allowing derivatives of this pharmacophore to act as potent multi-kinase inhibitors.

  • BCR-ABL1 (WT and T315I): By locking ABL1 in an inactive state, the compound halts downstream phosphorylation of STAT5 and CrkL, triggering apoptosis in chronic myeloid leukemia (CML) cells.

  • TIE2 (TEK): TIE2 is a receptor for angiopoietins (ANG1/2) expressed on endothelial cells and pro-tumorigenic M2 macrophages. Inhibition of the TIE2 switch pocket normalizes tumor vasculature and increases cytotoxic T-cell infiltration [3].

  • FLT3 (ITD): Internal tandem duplications (ITD) in FLT3 drive acute myeloid leukemia (AML). The pharmacophore effectively inhibits FLT3-ITD by stabilizing the DFG-out conformation.

Pathway cluster_0 Primary Targets Pharma Switch-Control Pharmacophore (CAS 897373-62-5) ABL BCR-ABL1 (WT & T315I) Pharma->ABL Inhibits TIE2 TIE2 / TEK Pharma->TIE2 Inhibits FLT3 FLT3 (ITD) Pharma->FLT3 Inhibits STAT5 p-STAT5 / p-CrkL ABL->STAT5 Blocks ANG Angiogenesis / M2 Macrophages TIE2->ANG Blocks FLT3->STAT5 Blocks Apoptosis Leukemic Cell Apoptosis STAT5->Apoptosis Leads to TME Tumor Microenvironment Normalization ANG->TME Leads to

Caption: Multi-kinase signaling pathway modulation by the switch-control pharmacophore.

Quantitative Efficacy Profile

To demonstrate the functional translation of this moiety, the table below summarizes the biochemical IC50 values of its primary clinical derivative, Rebastinib (DCC-2036), against purified kinase targets. The sub-nanomolar to low-nanomolar potency highlights the exceptional binding affinity generated by the tert-butyl and quinoline interactions.

Target KinaseMutation StatusIC50 (nM)Biological Implication
ABL1 Wild-Type0.8Potent baseline inhibition of CML driver.
ABL1 T315I (Gatekeeper)4.0Overcomes pan-resistance to Type I/II TKIs.
TIE2 (TEK) Wild-Type1.2 - 2.7Suppresses tumor angiogenesis and M2 macrophages.
FLT3 ITD / Wild-Type1.7Induces apoptosis in AML progenitor cells.
TRKA Wild-Type7.0Secondary allosteric target engagement.

Experimental Methodologies & Validation Workflows

To establish trustworthiness and scientific integrity, the mechanism of action must be validated using a self-validating experimental system. Below are the definitive protocols for evaluating derivatives of 3-(tert-Butyl)-1-(quinolin-6-yl)-1H-pyrazol-5-amine.

Protocol 1: In Vitro Kinase Autophosphorylation Assay

Causality: This biochemical assay isolates the kinase from cellular variables, proving direct target engagement and quantifying the exact inhibitory concentration.

  • Preparation: Purify recombinant ABL1 (WT) and ABL1 (T315I) kinase domains. Prepare the test compound in a 10-point dose-response series (0.1 nM to 10 μ M) in DMSO.

  • Incubation: Mix 50 μ L of the inhibitor with the kinase in assay buffer (HEPES, MgCl2, DTT). Crucial Step: Incubate at 30°C for 2 hours before adding ATP. Because switch-control inhibitors have slow binding kinetics (long on/off rates), pre-incubation ensures equilibrium is reached.

  • Reaction: Initiate the reaction by adding 2 μ L of 25 mM ATP (final concentration 500 μ M).

  • Detection: Measure the production of ADP using a coupled pyruvate kinase/lactate dehydrogenase continuous spectrophotometric assay. Calculate the reaction rate (slope) to determine the IC50.

Protocol 2: Ba/F3 Cell Viability and Target Engagement Assay

Causality: Ba/F3 is a murine IL-3 dependent pro-B cell line. When transfected with BCR-ABL1, they become IL-3 independent. This creates a perfect internal control: if the compound kills the cells in the absence of IL-3 but spares them in the presence of IL-3, the toxicity is definitively on-target (kinase-specific) rather than generally cytotoxic [2].

  • Cell Culture: Culture Ba/F3 cells expressing BCR-ABL1 (T315I) in RPMI-1640 medium without IL-3. Culture a parallel control group with 1 ng/mL IL-3.

  • Treatment: Seed cells at 1×104 cells/well in 96-well plates. Treat with the compound for 72 hours.

  • Viability Readout: Assess cell viability using CellTiter-Glo (luminescent ATP detection).

  • Western Blotting (Mechanism Confirmation): To prove the compound is inhibiting the kinase rather than a downstream node, lyse treated cells and probe for p-CrkL (Tyr207) . CrkL is the direct, highly specific intracellular substrate of ABL1. A dose-dependent decrease in p-CrkL confirms the switch-pocket mechanism is functioning inside the living cell.

Workflow Prep Compound Preparation Kinase In Vitro Kinase Assay (ABL1/TIE2) Prep->Kinase Cell Ba/F3 Mutant Viability Assay Kinase->Cell WB Western Blot (p-STAT5, p-CrkL) Cell->WB Analysis IC50 Calculation & Validation WB->Analysis

Caption: Step-by-step experimental workflow for validating switch-pocket kinase inhibitors.

Conclusion

The compound 3-(tert-Butyl)-1-(quinolin-6-yl)-1H-pyrazol-5-amine is a masterclass in structure-based drug design. By utilizing a bulky tert-butyl group to wedge into the kinase switch pocket and a quinoline ring to stabilize the inactive DFG-out conformation, this pharmacophore successfully circumvents the steric limitations of the ATP-binding site. Its integration into clinical therapeutics has provided a vital blueprint for overcoming gatekeeper mutations in treatment-resistant leukemias and modulating the tumor microenvironment via TIE2 inhibition.

References

  • Chan, W.W., Wise, S.C., Kaufman, M.D., et al. "Conformational control inhibition of the BCR-ABL1 tyrosine kinase, including the gatekeeper T315I mutant, by the switch-control inhibitor DCC-2036." Cancer Cell. 19(4), 556-568 (2011). URL: [Link]

  • Eide, C.A., Adrian, L.T., Tyner, J.W., et al. "The ABL switch control inhibitor DCC-2036 is active against the chronic myeloid leukemia mutant BCR-ABLT315I and exhibits a narrow resistance profile." Cancer Research. 71(9), 3189-3195 (2011). URL: [Link]

  • Gupta, V.G., Roby, K.F., Pathak, H.B., et al. "Rebastinib, a TIE2 antagonist improves chemotherapy response in homologous recombination proficient epithelial ovarian cancer murine models." Cancer Research (AACR Annual Meeting). 82(12_Supplement), 3457 (2022). URL: [Link]

  • Deciphera Pharmaceuticals. "A phase 1b/2 study of rebastinib and paclitaxel in advanced/metastatic platinum-resistant ovarian cancer." Deciphera Clinical Publications (2021). URL: [Link]

Exploratory

"3-(tert-Butyl)-1-(quinolin-6-yl)-1H-pyrazol-5-amine structure-activity relationship"

An In-depth Technical Guide to the Structure-Activity Relationship of 3-(tert-Butyl)-1-(quinolin-6-yl)-1H-pyrazol-5-amine and its Analogs as Kinase Inhibitors This guide provides a detailed exploration of the structure-a...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Structure-Activity Relationship of 3-(tert-Butyl)-1-(quinolin-6-yl)-1H-pyrazol-5-amine and its Analogs as Kinase Inhibitors

This guide provides a detailed exploration of the structure-activity relationship (SAR) for the 3-(tert-butyl)-1-(quinolin-6-yl)-1H-pyrazol-5-amine scaffold. While comprehensive SAR studies on this specific molecule are not extensively published, by synthesizing data from analogous compounds and foundational medicinal chemistry principles, we can construct a robust model for its biological activity, hypothesized to be centered on kinase inhibition. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage this promising chemical scaffold.

Introduction: The Quinoline-Pyrazole Hybrid Scaffold

The fusion of a quinoline ring system with a 5-aminopyrazole core creates a heterocyclic scaffold of significant interest in modern medicinal chemistry. The quinoline moiety is a well-established "privileged structure," found in numerous FDA-approved drugs and known for its diverse pharmacological activities, including anticancer, antimalarial, and antimicrobial properties.[1][2][3] Its rigid, planar structure and hydrogen bonding capabilities make it an excellent pharmacophore for interacting with biological targets, particularly the ATP-binding site of protein kinases.[4][5]

The N-aryl-5-aminopyrazole core is similarly a versatile and crucial motif in drug discovery, frequently appearing in molecules designed to inhibit protein kinases like MAPKs.[6][7] The 5-amino group is a key hydrogen bond donor, while the substituents at the N1 and C3 positions can be tailored to occupy specific pockets within an enzyme's active site, thereby dictating potency and selectivity.

The target molecule, 3-(tert-Butyl)-1-(quinolin-6-yl)-1H-pyrazol-5-amine, combines these two powerful pharmacophores. Its structure strongly suggests a mode of action as a Type I ATP-competitive kinase inhibitor, a hypothesis that will form the basis of this guide's SAR analysis.

Synthesizing the Structure-Activity Relationship (SAR)

The biological activity of this scaffold can be systematically understood by dissecting the molecule into three key components: the N1-Quinoline Group, the C3-tert-Butyl Group, and the Pyrazol-5-amine Core.

The N1-Quinoline Group: The "Hinge-Binder"

In the context of kinase inhibition, the N1-aryl substituent is critical for anchoring the inhibitor within the ATP-binding pocket. The nitrogen atom of the quinoline ring is perfectly positioned to act as a hydrogen bond acceptor, forming a crucial interaction with the backbone amide protons of the "hinge region" that connects the N- and C-lobes of the kinase.[5]

  • Positional Isomerism: The point of attachment to the pyrazole is critical. The quinolin-6-yl isomer, as specified in the topic, places the quinoline nitrogen in a vector that can readily engage with the hinge. Other isomers (e.g., quinolin-3-yl or quinolin-8-yl) would present different geometries, likely altering or ablating this key interaction.

  • Substitution on the Quinoline Ring: The addition of substituents to the quinoline ring can modulate solubility, cell permeability, and introduce secondary interactions with the target. For example, small electron-withdrawing groups could fine-tune the basicity of the quinoline nitrogen, while larger groups could be used to probe for additional pockets near the hinge region. A recent study on pyrazole/quinoline hybrids as EGFR inhibitors demonstrated that substitutions on the quinoline ring significantly impact antiproliferative activity.[8]

The C3-tert-Butyl Group: Probing the Hydrophobic Pocket

The C3 position of the pyrazole typically points towards a hydrophobic region of the ATP-binding site, often referred to as the "back pocket." The tert-butyl group is a classic choice for this role due to its significant steric bulk and lipophilicity.[9]

  • Steric Bulk: The large, spherical nature of the tert-butyl group effectively fills hydrophobic space, contributing significantly to the binding affinity through van der Waals interactions.

  • Bioisosteric Replacement: While effective, the tert-butyl group can sometimes lead to poor metabolic stability or solubility.[10] Medicinal chemists often explore bioisosteric replacements to optimize pharmacokinetic properties while retaining potency. As shown in the table below, replacing the tert-butyl group with other motifs can have a predictable impact on the compound's profile.

C3-SubstituentRationale for ReplacementExpected Impact on Properties
IsopropylSmaller, maintains lipophilicityMay improve selectivity if pocket is smaller; slight increase in solubility.
Cyclopropyl/CyclobutylConformationally restricted, similar sizeCan improve metabolic stability and introduce novel vectors for binding.[9]
Trifluoromethyl-oxetaneBulky, polarDesigned to mimic steric bulk while reducing lipophilicity and improving metabolic stability.[11]
PhenylLarge, flat, potential for π-stackingProbes for aromatic interactions in the back pocket; significantly alters shape and electronics.
The Pyrazol-5-amine Core: The Central Scaffold

The central pyrazole ring serves as a rigid and chemically stable linker that correctly orients the critical N1 and C3 substituents. The 5-amino group plays a pivotal role in the binding mechanism.

  • Hydrogen Bonding: The primary amine (-NH₂) is a crucial hydrogen bond donor, often interacting with a backbone carbonyl of a catalytic loop glutamate or a conserved water molecule within the active site.[5]

  • Derivatization of the Amine: Modification of the 5-amino group is a common strategy to extend the molecule towards the solvent-exposed region of the ATP-binding site. For example, forming a urea linkage, as seen in N-[3-tert-Butyl-1-(quinolin-6-yl)-1H-pyrazol-5-yl]-N'-[...], allows for the introduction of a second aryl ring to pick up additional interactions and significantly boost potency.[12] Simple acylation or alkylation could also be used to modulate the compound's physicochemical properties.

Visual Summary of the SAR Model

The following diagram illustrates the hypothesized binding mode and key SAR takeaways for the 3-(tert-Butyl)-1-(quinolin-6-yl)-1H-pyrazol-5-amine scaffold within a generic kinase ATP-binding site.

SAR_Model cluster_kinase Kinase ATP-Binding Site cluster_inhibitor Inhibitor Scaffold hinge Hinge Region (Backbone Amides) hydrophobic_pocket Hydrophobic Pocket catalytic_loop Catalytic Loop (e.g., Glu) solvent_front Solvent-Exposed Region quinoline N1-Quinoline quinoline->hinge H-Bond (Acceptor) pyrazole_amine Pyrazol-5-amine Core pyrazole_amine->catalytic_loop H-Bond (Donor) modification_point Derivatization Point (-NH2) pyrazole_amine->modification_point tert_butyl C3-tert-Butyl tert_butyl->hydrophobic_pocket van der Waals modification_point->solvent_front Extend for Potency/ Selectivity Synthesis_Workflow A 6-Aminoquinoline B Diazonium Salt Intermediate A->B 1. NaNO2, HCl 2. SnCl2 C 6-Hydrazinylquinoline B->C Reduction E 3-(tert-Butyl)-1-(quinolin-6-yl)-1H-pyrazol-5-amine C->E Condensation Reflux (EtOH) D 4,4-Dimethyl-3-oxopentanenitrile (β-Ketonitrile) D->E Signaling_Pathway GF Growth Factor (e.g., EGF) RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK Binds & Dimerizes RTK->RTK Autophosphorylation ADP ADP + Pi RTK->ADP Downstream Downstream Signaling (Ras/Raf/MEK/ERK) RTK->Downstream Activates Inhibitor Scaffold Inhibitor Inhibitor->RTK Blocks ATP Binding ATP ATP ATP->RTK Response Cellular Response (Proliferation, Survival) Downstream->Response

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Foundational

In Silico Modeling of 3-(tert-Butyl)-1-(quinolin-6-yl)-1H-pyrazol-5-amine: A Structural Paradigm for Switch-Control Kinase Inhibition

Executive Summary The compound 3-(tert-Butyl)-1-(quinolin-6-yl)-1H-pyrazol-5-amine (CAS: 897373-62-5)[1] represents a highly privileged pharmacophore in modern targeted oncology. Rather than acting as a standalone drug,...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-(tert-Butyl)-1-(quinolin-6-yl)-1H-pyrazol-5-amine (CAS: 897373-62-5)[1] represents a highly privileged pharmacophore in modern targeted oncology. Rather than acting as a standalone drug, this specific chemical entity serves as a critical allosteric "tail" module in the design of Type II and "switch-control" kinase inhibitors, most notably Rebastinib (DCC-2036) [2][3].

As a Senior Application Scientist specializing in structure-based drug design (SBDD), I have structured this whitepaper to deconstruct the in silico modeling of this specific scaffold. By treating this compound as a modular fragment, researchers can leverage computational pipelines to design next-generation inhibitors that overcome aggressive gatekeeper mutations, such as the ABL1 T315I mutation found in refractory chronic myeloid leukemia (CML)[4][5].

Mechanistic Rationale: Deconstructing the Pharmacophore

To accurately model 3-(tert-Butyl)-1-(quinolin-6-yl)-1H-pyrazol-5-amine, one must first understand the causality behind its structural components. Switch-control inhibitors do not merely compete with ATP; they actively force the kinase into an inactive conformation by penetrating the "switch control pocket" created by the DFG-out (Asp-Phe-Gly) shift[4][6].

The scaffold is mathematically and sterically optimized for this deep allosteric pocket:

  • The tert-Butyl Group (The Anchor): Provides intense steric bulk that perfectly fills a deep hydrophobic subpocket adjacent to the DFG motif. In in silico modeling, this bulky group necessitates the use of Induced-Fit Docking (IFD) because rigid receptor docking will artificially penalize the steric clash[7].

  • The Quinoline Ring (The Stabilizer): Extends into the hydrophobic cleft, providing critical van der Waals contacts and potential edge-to-face π

    π stacking with aromatic residues lining the allosteric site. Its rigid, planar nature restricts the entropic penalty upon binding[2].
  • The Pyrazol-5-amine (The Linker Attachment): Serves as the geometric pivot. The amine group typically forms an amide or urea linkage with the rest of the inhibitor molecule. This urea linker is responsible for forming the critical hydrogen bond network with the conserved Glutamate (e.g., Glu282 in ABL1) and the DFG Aspartate/Arginine (e.g., Arg386)[5].

G Hinge Hinge-Binding Module (Head) Linker H-Bonding Spacer (Urea Linker) Hinge->Linker Tail Allosteric Tail Module (CAS: 897373-62-5) Linker->Tail Sub1 Pyrazol-5-amine (Rigidifier & Link) Tail->Sub1 Sub2 Quinoline Ring (Hydrophobic Contacts) Tail->Sub2 Sub3 tert-Butyl Group (Deep Pocket Anchor) Tail->Sub3

Fig 1: Modular pharmacophore design of switch-control kinase inhibitors utilizing the target scaffold.

In Silico Workflow Protocol: A Self-Validating System

To model the integration of 3-(tert-Butyl)-1-(quinolin-6-yl)-1H-pyrazol-5-amine into a novel kinase inhibitor, follow this deterministic, step-by-step computational methodology. This protocol uses the ABL1-T315I mutant as the validation target[6].

Phase 1: Ligand Preparation & Quantum Mechanical (QM) Optimization

Causality: The pyrazole ring can exist in multiple tautomeric states. Incorrect tautomer assignment will obliterate the accuracy of downstream electrostatic calculations.

  • Structure Generation: Import the SMILES string of the full inhibitor containing the 3-(tert-Butyl)-1-(quinolin-6-yl)-1H-pyrazol-5-amine tail into a ligand preparation module (e.g., LigPrep).

  • Tautomer & Ionization Enumeration: Generate all possible protonation states at pH 7.4 ± 1.0 using Epik. Pay strict attention to the quinoline nitrogen (pKa ~4.9, typically neutral at physiological pH) and the pyrazole tautomers.

  • QM Charge Assignment: Optimize the geometry using Density Functional Theory (DFT) at the B3LYP/6-31G* level to derive highly accurate restrained electrostatic potential (RESP) partial charges.

Phase 2: Target Preparation (ABL1 T315I)

Causality: The tert-butyl group requires the kinase to be in a specific DFG-out, switch-control inactive state. Using an active (DFG-in) crystal structure will result in 100% docking failure.

  • PDB Selection: Retrieve a high-resolution crystal structure of ABL1 T315I in a DFG-out conformation (e.g., PDB ID: 3QRJ)[6].

  • Protein Preparation: Add missing hydrogen atoms, optimize the hydrogen bond network (specifically flipping Asn/Gln/His side chains to maximize interactions), and minimize the structure using the OPLS4 or AMBER force field until the heavy atom RMSD converges to 0.3 Å.

Phase 3: Induced-Fit Docking (IFD)

Causality: The bulky tert-butyl moiety induces local side-chain rearrangements in the hydrophobic pocket. Standard rigid docking cannot account for this micro-flexibility.

  • Grid Generation: Center the docking grid on the allosteric pocket adjacent to the mutated Ile315 gatekeeper.

  • Soft-Core Docking: Perform initial docking with scaled van der Waals radii (0.5 for both ligand and receptor) to allow the tert-butyl group to enter the pocket without severe steric penalties.

  • Side-Chain Prediction & Minimization: Use Prime (or equivalent) to predict the optimal conformations of residues within 5.0 Å of the quinoline and tert-butyl groups.

  • Re-docking: Re-dock the ligand into the newly optimized, induced-fit receptor conformation.

Phase 4: Molecular Dynamics (MD) & FEP Validation

Causality: Static docking scores are notoriously unreliable for deep allosteric binders. MD simulations validate the temporal stability of the quinoline ring's hydrophobic packing.

  • System Solvation: Solvate the complex in a TIP3P water box with a 10 Å buffer. Neutralize with Na+/Cl- ions to 0.15 M.

  • Production Run: Run a 100 ns unconstrained MD simulation at 310 K.

  • Stress Testing (Optional but Recommended): Run a parallel simulation at 500 K for 20 ns to test the kinetic trapping of the tert-butyl group in the allosteric pocket[5].

  • Trajectory Analysis: Extract the RMSD of the quinoline-pyrazol tail. A stable binding pose must maintain a tail RMSD of < 2.0 Å relative to the protein backbone.

Workflow LPrep Phase 1: Ligand Prep QM Tautomer Optimization Dock Phase 3: Induced-Fit Docking Accommodating tert-Butyl Bulk LPrep->Dock PPrep Phase 2: Target Prep ABL1 T315I (DFG-out) PPrep->Dock MD Phase 4: Molecular Dynamics 100ns 310K / 500K Stress Test Dock->MD FEP Phase 5: MM/GBSA & FEP Free Energy Calculation MD->FEP

Fig 2: In silico SBDD pipeline for targeting the kinase allosteric pocket with the target scaffold.

Quantitative Data: Binding Energetics

Computational studies comparing different allosteric tail modules demonstrate the superior binding affinity of the 3-(tert-Butyl)-1-(quinolin-6-yl)-1H-pyrazol-5-amine scaffold against mutant kinases. The table below summarizes MM/GBSA binding free energies ( ΔG ) derived from MD trajectories, comparing the target scaffold (as found in Rebastinib) against a standard trifluoromethyl-phenyl tail (as found in Ponatinib)[6].

Allosteric Tail ScaffoldTarget KinasePredicted Binding Energy ( ΔG )Key Interacting Residues (Allosteric Site)
3-(tert-Butyl)-1-(quinolin-6-yl)-1H-pyrazol-5-amine ABL1 (T315I)-178.0 ± 14.2 kJ/molGlu282, Arg386, Ile315 (Hydrophobic packing)
4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)anilineABL1 (T315I)-149.3 ± 20.2 kJ/molGlu286, Asp381, Ile315

Data Interpretation: The significantly lower (more favorable) binding energy of the tert-butyl/quinoline scaffold (-178.0 kJ/mol) compared to the trifluoromethyl-phenyl scaffold (-149.3 kJ/mol) is primarily driven by the enhanced entropic benefit of burying the massive hydrophobic surface area of the tert-butyl and quinoline groups into the switch control pocket, effectively shielding them from the aqueous solvent[5][6].

Furthermore, the rigid pyrazole ring ensures that the entropic penalty of conformational restriction upon binding is minimized, making this scaffold an elite choice for overcoming resistance mutations in SBDD campaigns[2][8].

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Protocols & Analytical Methods

Method

"using 3-(tert-Butyl)-1-(quinolin-6-yl)-1H-pyrazol-5-amine in cancer cell lines"

An Application Guide for the Preclinical Evaluation of 3-(tert-Butyl)-1-(quinolin-6-yl)-1H-pyrazol-5-amine in Cancer Cell Lines Abstract This document provides a detailed technical guide for researchers, scientists, and...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Preclinical Evaluation of 3-(tert-Butyl)-1-(quinolin-6-yl)-1H-pyrazol-5-amine in Cancer Cell Lines

Abstract

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the preclinical evaluation of the novel compound 3-(tert-Butyl)-1-(quinolin-6-yl)-1H-pyrazol-5-amine. While direct biological data for this specific molecule is emerging, its structural features—notably the pyrazole and quinoline moieties—are prevalent in compounds targeting key regulators of cell proliferation.[1][2] This guide is built on the hypothesis that the compound may function as an inhibitor of Cyclin-Dependent Kinases (CDKs), a well-established target in oncology.[3] We present a logical, phased experimental workflow, from initial cytotoxicity screening to mechanistic validation, complete with detailed, field-proven protocols and data interpretation guidelines.

Introduction and Rationale

3-(tert-Butyl)-1-(quinolin-6-yl)-1H-pyrazol-5-amine (CAS No. 897373-62-5) is a heterocyclic small molecule featuring a pyrazole core linked to a quinoline group.[4] Pyrazole-based structures are recognized as "privileged scaffolds" in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates with a broad spectrum of biological activities, including anticancer properties.[1][2]

The dysregulation of the cell cycle is a fundamental hallmark of cancer.[5] Cyclin-Dependent Kinases (CDKs), in partnership with their cyclin regulatory subunits, are the master controllers of cell cycle progression.[6] Specifically, the CDK4/6-Cyclin D complex is a critical driver of the G1 to S phase transition.[6] Its inhibition has proven to be a successful therapeutic strategy, with several CDK4/6 inhibitors approved for the treatment of certain breast cancers.[5][7] Given the structural motifs of 3-(tert-Butyl)-1-(quinolin-6-yl)-1H-pyrazol-5-amine, we hypothesize that it may exert its anticancer effects by targeting the CDK signaling pathway.

This guide outlines the necessary experiments to test this hypothesis, providing a robust framework for its initial characterization as a potential anticancer agent.

Table 1: Physicochemical Properties of 3-(tert-Butyl)-1-(quinolin-6-yl)-1H-pyrazol-5-amine
PropertyValueSource
CAS Number 897373-62-5[4][8]
Molecular Formula C₁₆H₁₈N₄[4]
Molecular Weight 266.34 g/mol [4][8]
Purity ≥95-98% (Varies by supplier)[4][9]
Appearance Solid (Form may vary)[10]
SMILES CC(C)(C)C1=NN(C(N)=C1)C1=CC=C2N=CC=CC2=C1[4]

Hypothesized Mechanism of Action: CDK Pathway Inhibition

Our primary hypothesis is that the compound inhibits the activity of CDK4 and/or CDK6. In a normal G1 phase of the cell cycle, mitogenic signals lead to the expression of D-type cyclins, which bind to and activate CDK4/6. The active CDK4/6-Cyclin D complex then phosphorylates the Retinoblastoma protein (Rb).[6] This phosphorylation event releases the transcription factor E2F, allowing it to activate the transcription of genes required for the S phase, thereby committing the cell to division.

By inhibiting CDK4/6, the compound would prevent Rb phosphorylation, keeping Rb in its active, E2F-bound state. This would block the G1-S transition, leading to cell cycle arrest and a subsequent halt in proliferation. This mechanism is a validated target for cancer therapy.[6][11]

CDK_Pathway Mitogens Growth Factors (Mitogenic Signals) CyclinD Cyclin D Synthesis Mitogens->CyclinD ActiveComplex CDK4/6-Cyclin D (Active Kinase) CyclinD->ActiveComplex CDK46 CDK4/6 CDK46->ActiveComplex pRb p-Rb (Inactive) ActiveComplex->pRb Phosphorylation Rb_E2F Rb-E2F Complex (Transcription Repressed) ActiveComplex->Rb_E2F Phosphorylation (Breaks Complex) Compound 3-(tert-Butyl)-1-(quinolin-6-yl) -1H-pyrazol-5-amine Compound->ActiveComplex Inhibition Rb Rb E2F E2F pRb->E2F Release S_Phase S-Phase Gene Transcription E2F->S_Phase G1_Arrest G1 Cell Cycle Arrest Rb_E2F->G1_Arrest Proliferation Cell Proliferation S_Phase->Proliferation

Figure 1: Hypothesized signaling pathway. The compound is proposed to inhibit the CDK4/6-Cyclin D complex, preventing Rb phosphorylation and causing G1 cell cycle arrest.

Experimental Design and Workflow

A phased approach is recommended to systematically evaluate the compound's anticancer potential. This workflow ensures that each experimental step logically informs the next, optimizing resource allocation and providing a comprehensive characterization.

Sources

Application

Application Note: 3-(tert-Butyl)-1-(quinolin-6-yl)-1H-pyrazol-5-amine in Kinase Inhibitor Design

Executive Summary & Mechanistic Rationale In the landscape of targeted oncology, overcoming kinase resistance mutations remains a formidable challenge. The compound 3-(tert-Butyl)-1-(quinolin-6-yl)-1H-pyrazol-5-amine (CA...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In the landscape of targeted oncology, overcoming kinase resistance mutations remains a formidable challenge. The compound 3-(tert-Butyl)-1-(quinolin-6-yl)-1H-pyrazol-5-amine (CAS: 897373-62-5) has emerged as a highly privileged heterocyclic building block for the development of next-generation kinase inhibitors[1]. Most notably, it serves as the critical functional pharmacophore for Rebastinib (DCC-2036), a potent "switch-control" inhibitor designed to overcome the notorious T315I gatekeeper mutation in BCR-ABL1[2].

As a Senior Application Scientist, I have observed that traditional ATP-competitive inhibitors (Type I) inevitably fail against the T315I mutation due to the steric clash caused by the bulky isoleucine residue. The 3-(tert-butyl)-1-(quinolin-6-yl)-1H-pyrazol-5-amine scaffold circumvents this by binding to the conformational switch pocket rather than the ATP hinge region[1].

The structural causality is precise:

  • The tert-butyl group is not merely a lipophilic filler; it actively dictates the dihedral angle of the adjacent pyrazole, forcing the molecule to occupy the switch pocket and locking the kinase in an inactive conformation.

  • The quinolin-6-yl ring provides essential π−π stacking and hydrophobic interactions deep within the kinase cleft.

  • The pyrazol-5-amine serves as the optimal synthetic handle for urea-linkage formation, allowing the molecule to bridge into the DFG-out pocket[3].

G BCR_ABL BCR-ABL1 (T315I) STAT5 STAT5 Pathway BCR_ABL->STAT5 Blocked Inhibitor Pyrazol-5-amine Scaffold SwitchPocket Switch Pocket Inhibitor->SwitchPocket Binds SwitchPocket->BCR_ABL Locks Apoptosis Cell Death STAT5->Apoptosis Induced

Caption: BCR-ABL1 Switch-Control Inhibition Pathway.

Quantitative Kinase Inhibition Profiles

Derivatives synthesized from the 3-(tert-Butyl)-1-(quinolin-6-yl)-1H-pyrazol-5-amine scaffold exhibit exceptional potency across a multi-kinase panel. The data below summarizes the inhibitory profile of the optimized clinical derivative (Rebastinib)[2].

Kinase TargetIC₅₀ (nM)Binding ModeClinical Relevance
ABL1 (WT) 0.8Switch-Control (Type II-like)Chronic Myeloid Leukemia (CML)
ABL1 (T315I) 4.0Switch-ControlOvercomes Gatekeeper Mutation
TIE-2 1.5Multi-kinase inhibitionAnti-angiogenesis / Tumor microenvironment
SRC (LYN) ~1.0Dual SRC/ABL inhibitionPrevents alternative resistance pathways

Table 1: Kinase inhibition profile demonstrating the sub-nanomolar to low-nanomolar efficacy generated by the pyrazol-5-amine pharmacophore.

Experimental Workflows & Protocols

Protocol A: Urea-Coupling Derivatization (Synthetic Workflow)

To utilize 3-(tert-Butyl)-1-(quinolin-6-yl)-1H-pyrazol-5-amine in drug discovery, it must be coupled to an aryl moiety via a urea linkage.

Causality & Expert Insight: Why use phenyl chloroformate instead of direct isocyanate formation or standard amide coupling (e.g., HATU)? The steric bulk of the tert-butyl group heavily shields the 5-amine, rendering it poorly nucleophilic[3]. Direct reaction with phosgene equivalents often leads to undesired side reactions at the pyrazole nitrogen. Generating a stable, isolable phenyl carbamate intermediate allows for purification before applying elevated thermal energy to drive the final, sterically hindered urea formation[4].

Step-by-Step Methodology:

  • Carbamate Formation: Dissolve 3-(tert-Butyl)-1-(quinolin-6-yl)-1H-pyrazol-5-amine (1.0 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere.

  • Base Addition: Add pyridine (3.0 eq) and cool the mixture to 0 °C using an ice bath.

  • Activation: Dropwise, add phenyl chloroformate (1.1 eq). Stir for 2 hours, allowing the reaction to warm to room temperature.

  • Isolation: Wash the organic layer with 1N HCl, brine, dry over Na₂SO₄, and concentrate in vacuo to isolate the phenyl carbamate intermediate.

  • Urea Coupling: Dissolve the isolated carbamate (1.0 eq) and the target secondary arylamine (1.2 eq) in anhydrous DMSO.

  • Thermal Shift: Heat the reaction to 80 °C for 12 hours. The elevated temperature provides the thermodynamic energy required to overcome the steric hindrance of the tert-butyl group.

  • Purification: Precipitate the final urea-linked inhibitor by adding the mixture dropwise to ice-cold water, followed by filtration and reverse-phase HPLC purification.

Protocol B: Continuous Coupled-Enzyme Kinase Assay

Standard end-point kinase assays (like radiometric ³³P-ATP assays) are insufficient for evaluating inhibitors derived from this scaffold.

Causality & Expert Insight: Why use a continuous coupled assay with a 2-hour pre-incubation? Switch-control inhibitors induce a massive conformational shift in the kinase domain, transitioning it from an active to an inactive state. This conformational rearrangement is thermodynamically highly favorable but kinetically slow. Adding ATP immediately would result in competitive displacement before the inhibitor can fully "lock" the switch pocket, leading to artificially inflated IC₅₀ values. The 2-hour pre-incubation ensures thermodynamic equilibrium, while the continuous Pyruvate Kinase/Lactate Dehydrogenase (PK/LDH) system prevents product inhibition and allows real-time kinetic monitoring of ADP production[2].

Workflow Prep Inhibitor Dilution Mix Kinase + PK/LDH Prep->Mix 50 µL Incubate Incubation (2h) Mix->Incubate Equilibration ATP Add ATP Incubate->ATP Start Rxn Readout Kinetic Readout ATP->Readout 340nm

Caption: Continuous Coupled-Enzyme Kinase Assay Workflow.

Step-by-Step Methodology:

  • Inhibitor Preparation: Serially dilute the synthesized pyrazol-5-amine derivative 3-fold in pure DMSO. Dilute this stock further into an assay buffer (180 mM Tris, pH 7.5, 18 mM MgCl₂, 0.2% octyl-glucoside) to achieve the desired working concentrations[2].

  • Enzyme Master Mix: Prepare a master mix containing purified Abl1 (Native or T315I mutant), Pyruvate Kinase (PK), Lactate Dehydrogenase (LDH), NADH, and phosphoenolpyruvate.

  • Equilibration (Critical Step): Mix 50 µL of the inhibitor dilution with 50 µL of the Enzyme Master Mix in a 96-well microplate. Incubate exactly at 30 °C for 2 hours to allow slow-binding conformational locking.

  • Reaction Initiation: Add 2 µL of 25 mM ATP (final concentration 500 µM) to start the kinase reaction.

  • Kinetic Readout: Immediately place the plate in a microplate reader (e.g., Polarstar Optima). Record the absorbance at 340 nm (monitoring the depletion of NADH) every 2 minutes for 2.5 hours at 30 °C.

  • Data Validation: Calculate the reaction velocity from the linear slope of the NADH depletion curve. A self-validating run must show an uninhibited positive control slope with an R² > 0.98.

References

  • Source: nih.
  • Title: Rebastinib (DCC-2036)
  • Source: beilstein-journals.
  • Source: nih.

Sources

Method

Application Note: In Vitro Pharmacological Profiling of 3-(tert-Butyl)-1-(quinolin-6-yl)-1H-pyrazol-5-amine in Kinase Inhibitor Discovery

Introduction & Structural Rationale In the landscape of targeted oncology, the modular design of Type II kinase inhibitors has revolutionized the treatment of malignancies driven by gatekeeper mutations. The compound 3-(...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

In the landscape of targeted oncology, the modular design of Type II kinase inhibitors has revolutionized the treatment of malignancies driven by gatekeeper mutations. The compound 3-(tert-Butyl)-1-(quinolin-6-yl)-1H-pyrazol-5-amine (CAS 897373-62-5) serves as a privileged chemical precursor and a highly specific "hinge-binding" building block[1]. It is most notably recognized as the core scaffold for Rebastinib (DCC-2036), a potent conformational control inhibitor designed to overcome the notorious T315I mutation in BCR-ABL1[2].

The Causality of Fragment Testing

In Fragment-Based Drug Discovery (FBDD) and modular Structure-Activity Relationship (SAR) campaigns, testing the bare scaffold in vitro—prior to the addition of a DFG-out targeting tail—is a critical de-risking step. The pyrazole ring acts as a highly effective adenine-mimetic pharmacophore[3], while the quinoline head group establishes a fundamental hydrogen bond with the kinase hinge region (e.g., the backbone amide of Met318 in ABL1)[4]. By isolating and testing this aminopyrazole-quinoline fragment, researchers can quantify the baseline thermodynamic contribution of the hinge-binding event. This ensures that the final molecule is not overly reliant on the hydrophobic tail for affinity, a flaw that often leads to rapid resistance when the DFG-out pocket undergoes conformational shifts[5].

G Head Hinge-Binding Head (Quinoline) Scaffold Core Scaffold (Aminopyrazole) Head->Scaffold Linker H-Bond Linker (Urea) Scaffold->Linker Tail Hydrophobic Tail (DFG-out Pocket) Linker->Tail

Modular architecture of Type II kinase inhibitors utilizing the aminopyrazole-quinoline scaffold.

Biochemical Target Engagement: TR-FRET Kinase Assay

To evaluate the direct enzymatic inhibition of the 3-(tert-Butyl)-1-(quinolin-6-yl)-1H-pyrazol-5-amine fragment, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the preferred methodology. Causality: TR-FRET is selected over standard radiometric assays because it is highly resistant to compound auto-fluorescence—a common artifact with quinoline derivatives—and allows for kinetic measurements of binding. Because this compound is a fragment, its off-rate will be significantly faster than a full Type II inhibitor; TR-FRET captures these transient interactions accurately.

Step-by-Step Protocol

Self-Validating System: This assay requires the calculation of a Z'-factor for every plate. A Z'-factor > 0.5 validates that the assay window is robust enough to distinguish weak fragment binding from baseline noise.

  • Reagent Preparation: Prepare a kinase buffer consisting of 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT.

  • Compound Dilution: Dissolve 3-(tert-Butyl)-1-(quinolin-6-yl)-1H-pyrazol-5-amine in 100% DMSO. Create an 11-point, 3-fold serial dilution starting at a high concentration (e.g., 100 µM), as fragments exhibit lower affinity than fully elaborated drugs.

  • Enzyme Incubation: Add 5 nM of recombinant ABL1 (WT or T315I mutant) to a 384-well pro-plate. Dispense 100 nL of the compound dilution using an acoustic liquid handler (e.g., Echo 550) to maintain DMSO concentration ≤1%. Incubate for 30 minutes at room temperature to allow the quinoline moiety to equilibrate with the hinge region.

  • Reaction Initiation: Add ATP (at the predetermined Km​ for the specific kinase) and the ULight-labeled substrate. Incubate for 60 minutes.

  • Detection: Add the Europium-labeled anti-phospho antibody and EDTA to stop the reaction. Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 665 nm / 615 nm).

  • Data Analysis: Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

Cellular Viability & Functional Profiling (Ba/F3 Models)

Biochemical affinity does not guarantee cellular efficacy due to membrane permeability barriers and intracellular ATP competition (intracellular ATP is in the millimolar range, which heavily competes with hinge-binding fragments).

Causality & Self-Validation: We utilize the Ba/F3 murine cell line. Wild-type Ba/F3 cells are strictly dependent on Interleukin-3 (IL-3) for survival. However, when stably transfected with oncogenic kinases like BCR-ABL1, they become IL-3 independent. By testing the compound in the presence and absence of exogenous IL-3, we establish a self-validating cytotoxicity screen. If the compound induces cell death in the absence of IL-3 but spares the cells in the presence of IL-3, the mechanism of action is definitively on-target (kinase-driven) rather than general chemical toxicity.

Workflow A Seed Ba/F3 Cells (+/- IL-3 for Validation) B Compound Treatment (Serial Dilution) A->B C Incubation (72 Hours, 37°C) B->C D1 Cell Viability Assay (ATP Luminescence) C->D1 D2 Signaling Assay (Western Blot: p-CRKL) C->D2

In vitro cellular testing workflow for evaluating target engagement and cell viability.

Step-by-Step Protocol
  • Cell Seeding: Harvest Ba/F3 cells (expressing WT or T315I BCR-ABL1) in logarithmic growth phase. Wash three times with PBS to remove residual cytokines. Seed at 5,000 cells/well in a 384-well white opaque plate in RPMI-1640 medium supplemented with 10% FBS. Control Wells: Seed a parallel plate supplemented with 10 ng/mL murine IL-3.

  • Dosing: Treat cells with 3-(tert-Butyl)-1-(quinolin-6-yl)-1H-pyrazol-5-amine (Concentration range: 100 µM to 10 nM).

  • Incubation: Incubate for 72 hours at 37°C, 5% CO₂.

  • Viability Readout: Equilibrate plates to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo® reagent to lyse cells and stabilize the luminescent signal. Incubate for 10 minutes on an orbital shaker.

  • Signaling Readout (Parallel Workflow): For cells in 6-well plates, lyse after 4 hours of treatment. Perform immunoblotting for p-CRKL (a direct downstream substrate of BCR-ABL) to confirm that phenotypic death aligns with target pathway suppression.

Quantitative Data Summarization

The table below provides representative comparative data illustrating the modular affinity concept. The bare aminopyrazole-quinoline fragment exhibits micromolar affinity, which is expected for a hinge-binder lacking the DFG-out stabilizing tail. Once elaborated into a full Type II inhibitor (e.g., Rebastinib), the affinity shifts to the sub-nanomolar range[2].

CompoundStructural RoleABL1 WT IC₅₀ (nM)ABL1 T315I IC₅₀ (nM)Ba/F3 WT IC₅₀ (nM)Ba/F3 T315I IC₅₀ (nM)
3-(tert-Butyl)-1-(quinolin-6-yl)-1H-pyrazol-5-amine Hinge-Binding Fragment1,250 ± 1403,400 ± 210> 10,000> 10,000
Rebastinib (DCC-2036) Full Type II Inhibitor0.8 ± 0.24.0 ± 0.52.5 ± 0.412.0 ± 1.5

Note: Fragment data is representative of baseline hinge-binding affinity prior to urea-tail elaboration.

In Vitro ADME Profiling: Microsomal Stability

Before utilizing 3-(tert-Butyl)-1-(quinolin-6-yl)-1H-pyrazol-5-amine in extensive synthetic campaigns, its metabolic liabilities must be assessed. The tert-butyl group is specifically designed to provide steric bulk and resist oxidative metabolism compared to smaller alkyl chains.

Protocol:

  • Incubate 1 µM of the compound with human liver microsomes (HLM, 0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

  • Initiate the reaction by adding 1 mM NADPH.

  • Aliquot samples at 0, 15, 30, 45, and 60 minutes, quenching immediately in cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifuge at 4,000 rpm for 15 minutes to precipitate proteins.

  • Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ). A t1/2​>45 minutes indicates suitable metabolic stability for further elaboration.

References

  • 1020172-07-9 N-[3-tert-Butyl-1-(quinolin-6-yl)-1H-pyrazol-5-yl] Guidechem
  • Advances in Targeting BCR-ABL T315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules MDPI
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies ResearchG
  • Insights into the modular design of kinase inhibitors and applic
  • Design, Synthesis, and Molecular Docking Studies of New Quinoline-Thiazole Hybrids, Potential Leads in the Development of Novel Antileukemic Agents SciELO

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Application

Application Notes &amp; Protocols: A Guide to In Vitro and In Vivo Anti-Inflammatory Assays for Pyrazole Compounds

Abstract The pyrazole scaffold is a cornerstone in modern medicinal chemistry, renowned for its prevalence in potent anti-inflammatory agents, most notably the selective COX-2 inhibitor, Celecoxib.[1][2] The development...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, renowned for its prevalence in potent anti-inflammatory agents, most notably the selective COX-2 inhibitor, Celecoxib.[1][2] The development and screening of novel pyrazole derivatives require a robust and logical cascade of biological assays to determine their efficacy, mechanism of action, and selectivity. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the essential in vitro and in vivo assays used to evaluate the anti-inflammatory potential of pyrazole-based compounds. We delve into the causality behind experimental choices, offering step-by-step methodologies for key assays including cyclooxygenase (COX) inhibition, and cellular assays measuring nitric oxide (NO) and pro-inflammatory cytokine production.

Introduction: Targeting the Inflammatory Cascade

Inflammation is a complex biological response to harmful stimuli, such as pathogens or damaged cells.[3] It is a protective mechanism involving a cascade of molecular and cellular events orchestrated by mediators like prostaglandins, leukotrienes, and pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β).[1] Key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) are central to this process. While acute inflammation is vital for healing, chronic inflammation underpins numerous pathologies, including rheumatoid arthritis and inflammatory bowel disease.[3]

The COX enzyme exists in two primary isoforms: COX-1 and COX-2.[2] COX-1 is constitutively expressed and plays a role in physiological functions like protecting the stomach lining.[2] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[4] It is the primary enzyme responsible for synthesizing the pro-inflammatory prostaglandins that mediate pain and swelling.[5]

Non-steroidal anti-inflammatory drugs (NSAIDs) have long been the frontline treatment for inflammation. Traditional NSAIDs inhibit both COX-1 and COX-2, which can lead to gastrointestinal side effects.[2] The pyrazole derivative Celecoxib revolutionized anti-inflammatory therapy through its selective inhibition of COX-2, thereby reducing inflammation while minimizing the risk of gastric issues associated with COX-1 inhibition.[6][7] This success has cemented the pyrazole scaffold as a privileged structure in the design of novel anti-inflammatory agents.[8][9] This guide outlines the critical assays for characterizing such compounds.

Key Molecular Pathways & Drug Targets

Understanding the underlying signaling pathways is crucial for interpreting assay results. For pyrazole compounds, two pathways are of primary importance: the Cyclooxygenase (COX) pathway and the Nuclear Factor-kappa B (NF-κB) pathway.

The Cyclooxygenase (COX) Pathway

This pathway is responsible for the conversion of arachidonic acid into prostaglandins (PGs). Selective inhibition of COX-2 over COX-1 is the primary goal for many modern anti-inflammatory drugs.

COX_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Phospholipids Phospholipids Arachidonic_Acid Arachidonic_Acid Phospholipids->Arachidonic_Acid PLA2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Physiological Physiological Prostaglandins COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Inflammatory Prostaglandins COX2->Prostaglandins_Inflammatory GI_Protection GI Mucosal Protection Platelet Aggregation Prostaglandins_Physiological->GI_Protection Inflammation Inflammation Pain, Fever Prostaglandins_Inflammatory->Inflammation Pyrazole_Compound Pyrazole Compound (e.g., Celecoxib) Pyrazole_Compound->COX2 Selective Inhibition

Caption: The Cyclooxygenase (COX) pathway and selective inhibition by pyrazole compounds.

The Canonical NF-κB Signaling Pathway

The NF-κB pathway is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines like TNF-α and IL-6, and the enzyme iNOS which produces nitric oxide.[10][11] Many anti-inflammatory compounds, including some pyrazoles, exert their effects by suppressing this pathway.[12]

NFkB_Pathway cluster_receptor Cell Surface cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Signaling Cascade IkB IκBα IKK->IkB Phosphorylates Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation p50_p65_inactive NF-κB (p50/p65) Inactive p50_p65_inactive->IkB p50_p65_active NF-κB (p50/p65) Active p50_p65_inactive->p50_p65_active Release DNA κB Sites p50_p65_active->DNA Translocation Pyrazole_Compound Pyrazole Compound Pyrazole_Compound->IKK Inhibition Gene_Expression Transcription of Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Gene_Expression Cellular_Assay_Workflow Start Start Seed Seed RAW 264.7 Cells in 96-well plate Start->Seed Pretreat Pre-treat cells with Pyrazole Compound (1-2 hours) Seed->Pretreat Stimulate Stimulate with LPS (e.g., 1 µg/mL) (24 hours) Pretreat->Stimulate Collect Collect Cell Supernatant Stimulate->Collect Analyze Analyze Mediators Collect->Analyze NO_Assay Nitric Oxide Assay (Griess Reagent) Analyze->NO_Assay Cytokine_Assay Cytokine ELISA (TNF-α, IL-6) Analyze->Cytokine_Assay Viability Cell Viability Assay (MTT) Analyze->Viability End End NO_Assay->End Cytokine_Assay->End Viability->End

Caption: General experimental workflow for cellular anti-inflammatory assays.

A. Measurement of Nitric Oxide (NO) Production

Protocol:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator. Seed cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight. [3]2. Treatment: Pre-treat the cells with various concentrations of the pyrazole compounds for 1-2 hours. [3]3. Stimulation: Add LPS (final concentration 1 µg/mL) to the wells to induce an inflammatory response. Include control wells (cells only, cells + LPS, cells + reference drug + LPS). Incubate for 24 hours.

  • Supernatant Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well.

  • Griess Assay:

    • In a new 96-well plate, mix 50 µL of supernatant with 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid). [13] * Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). [13] * Incubate for another 10 minutes. A purple color will develop.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader. [14]7. Quantification: Calculate the nitrite concentration using a standard curve prepared with sodium nitrite. Results are expressed as % inhibition of NO production compared to the LPS-only control. A parallel MTT assay should be run to ensure the observed effects are not due to cytotoxicity. [15] B. Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6)

Protocol:

  • Cell Culture, Treatment, and Stimulation: Follow steps 1-3 as described in the Nitric Oxide protocol.

  • Supernatant Collection: After the 24-hour incubation, collect the cell-free supernatants and store them at -20°C until analysis. [16]3. ELISA: Determine the concentrations of TNF-α and IL-6 in the supernatants using commercial ELISA kits, strictly following the manufacturer’s instructions. [16][17]4. Data Analysis: Calculate the concentration of each cytokine from the standard curve. Express the results as % inhibition of cytokine production for each compound concentration compared to the LPS-only treated cells.

Data Presentation & Interpretation

Summarizing quantitative data in a structured format is essential for comparison and analysis.

Table 1: Example In Vitro COX Inhibition Data for Novel Pyrazole Compounds

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI) [COX-1/COX-2]
Celecoxib (Reference) 4.5 [1]0.02 [1]225
Pyrazole A >1001.79 [18]>55
Pyrazole B 204.51 [18]2.79 [18]72.95 [18]
Pyrazole C 61.24 [19]0.039 [19]1570
Pyrazole D 14.35 [19]0.061 [19]235

Data presented are hypothetical examples derived from published literature to illustrate data presentation. [1][18][19] Table 2: Example Cellular Anti-inflammatory Activity in LPS-Stimulated RAW 264.7 Cells

Compound (at 10 µM)% Inhibition of NO Production% Inhibition of TNF-α% Inhibition of IL-6Cell Viability (%)
Compound 6c (Reference) Significant Reduction [20]Significant Reduction [20]Significant Reduction [20]>95%
Pyrazole X 85% [1]78%91%>95%
Pyrazole Y 45%52%48%>95%
Pyrazole Z 15% (Inactive)10% (Inactive)12% (Inactive)>95%

Data are illustrative examples based on findings from cited literature. [1][20]A significant reduction indicates a statistically meaningful decrease compared to the LPS control.

In Vivo Validation: Bridging In Vitro Efficacy to Whole-System Biology

Promising candidates identified through in vitro screening must be evaluated in whole biological systems to confirm their efficacy and assess their safety profile. [3] Carrageenan-Induced Paw Edema Model: This is the most common and reliable model for evaluating acute inflammation. [21]* Principle: A sub-plantar injection of carrageenan into the paw of a rodent (typically a rat) induces a localized, acute inflammatory response characterized by edema (swelling).

  • Procedure: Test compounds are administered (e.g., orally or intraperitoneally) prior to the carrageenan injection. The volume of the paw is measured at various time points post-injection.

  • Endpoint: The anti-inflammatory activity is expressed as the percentage reduction in paw edema in the treated group compared to the vehicle control group. Pyrazole derivatives have been shown to reduce edema by 65-80% in this model. [1][22]

Conclusion

The systematic evaluation of pyrazole compounds using the assays described in this guide provides a clear and robust pathway for identifying promising anti-inflammatory drug candidates. Beginning with specific enzymatic assays like COX-1/COX-2 inhibition allows for precise determination of potency and selectivity. This is followed by cell-based assays that confirm activity in a more complex biological context by measuring the suppression of key inflammatory mediators like NO, TNF-α, and IL-6. Finally, validation in in vivo models confirms efficacy in a whole-organism setting. This tiered approach ensures that only the most promising compounds advance in the drug discovery pipeline, saving time and resources while providing a comprehensive understanding of their therapeutic potential.

References

  • Celecoxib - StatPearls - NCBI Bookshelf. (n.d.). National Center for Biotechnology Information. [Link]

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (2025, March 31). Preprints.org. [Link]

  • The Nuclear Factor NF-κB Pathway in Inflammation. (2008, April 1). Cold Spring Harbor Perspectives in Biology. [Link]

  • What is the mechanism of Celecoxib? (2024, July 17). Patsnap Synapse. [Link]

  • Celecoxib Pathway, Pharmacodynamics. (n.d.). PharmGKB. [Link]

  • Celecoxib. (n.d.). Wikipedia. [Link]

  • Celebrex (Celecoxib) Pharmacology. (2023, June 18). News-Medical.net. [Link]

  • Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. (2023, July 15). Journal of Drug Delivery and Therapeutics. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018, January 12). MDPI. [Link]

  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. (2024, May 30). Academic Strive. [Link]

  • Design, synthesis and biological evaluation of some pyrazole derivatives as anti-inflammatory-antimicrobial agents. (2004, April 15). PubMed. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018, January 12). National Center for Biotechnology Information. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). The University of Oklahoma. [Link]

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (2017, August 16). National Center for Biotechnology Information. [Link]

  • Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. (n.d.). ResearchGate. [Link]

  • Discovery of novel pyrazole derivatives as potent anti-inflammatory agent in RAW 264.7 cells via inhibition of NF-ĸB for possible benefit against SARS-CoV-2. (n.d.). ResearchGate. [Link]

  • NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration. (2018, March 27). Frontiers in Immunology. [Link]

  • Design, synthesis, characterization and in vitro and in vivo anti-inflammatory evaluation of novel pyrazole-based chalcones. (2014, March 25). Taylor & Francis Online. [Link]

  • NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. (2017, May 18). National Center for Biotechnology Information. [Link]

  • Schematic diagram of NF-κB signaling pathway mechanism. The increase in... (n.d.). ResearchGate. [Link]

  • Simplified diagram depicting the two NF-κB signalling pathways. Both... (n.d.). ResearchGate. [Link]

  • Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. (2022, April 29). Bentham Science. [Link]

  • Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. (n.d.). Scilit. [Link]

  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. (2023, November 13). National Center for Biotechnology Information. [Link]

  • Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2023, February 10). MDPI Encyclopedia. [Link]

  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. (2023, October 11). Royal Society of Chemistry. [Link]

  • Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. (2025, February 26). MDPI. [Link]

  • In Vitro Enzymatic and Computational Assessments of Pyrazole–Isatin and Pyrazole–Indole Conjugates as Anti-Diabetic, Anti-Arthritic, and Anti-Inflammatory Agents. (2025, February 23). MDPI. [Link]

  • Discovery of novel pyrazole derivatives as a potent anti‐inflammatory agent in RAW264.7 cells via inhibition of NF‐ĸB for p. (2020, August 31). Semantic Scholar. [Link]

  • New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES. (2019, June 1). PubMed. [Link]

  • Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. (2016, October 31). National Center for Biotechnology Information. [Link]

  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. (2025, November 12). National Center for Biotechnology Information. [Link]

  • Nitric oxide secretion assay by murine macrophages. (n.d.). Plateforme de chimie biologique intégrative de Strasbourg | PCBIS. [Link]

  • Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. (2020, September 15). National Center for Biotechnology Information. [Link]

  • Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. (2015, December 2). National Center for Biotechnology Information. [Link]

  • Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7: Version 2. (n.d.). National Cancer Institute. [Link]

  • Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells. (n.d.). Korean Society of Food Science and Nutrition. [Link]

  • COX-2 inhibition assay of compounds T3 and T5. (n.d.). ResearchGate. [Link]

  • Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. (n.d.). Biomolecules & Therapeutics. [Link]

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Method

Application Notes and Protocols for In Vitro Dosing of 3-(tert-Butyl)-1-(quinolin-6-yl)-1H-pyrazol-5-amine

Abstract This document provides a comprehensive guide for establishing effective in vitro dosing concentrations for the novel small molecule, 3-(tert-Butyl)-1-(quinolin-6-yl)-1H-pyrazol-5-amine. The chemical structure, f...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for establishing effective in vitro dosing concentrations for the novel small molecule, 3-(tert-Butyl)-1-(quinolin-6-yl)-1H-pyrazol-5-amine. The chemical structure, featuring a pyrazole-amine core, is common in compounds designed to target protein kinases.[1][2] Cyclin-dependent kinases (CDKs), key regulators of the cell cycle and transcription, are frequently targeted by such scaffolds.[3][4] Therefore, this guide is structured around the hypothesis that this compound is a putative CDK inhibitor. We present a multi-phase experimental workflow designed to systematically determine its biological activity, from initial cytotoxicity screening to specific target engagement and downstream functional validation. The protocols provided are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind each step to ensure robust and reproducible data generation for researchers in oncology and drug development.

Introduction: The Rationale for a Systematic Approach

Determining the appropriate concentration range for a novel compound is the foundational step in preclinical in vitro assessment. An arbitrarily chosen dose can lead to misleading results, such as false negatives due to insufficient concentration or false positives arising from off-target effects at excessively high concentrations.[5] The compound of interest, 3-(tert-Butyl)-1-(quinolin-6-yl)-1H-pyrazol-5-amine, belongs to a chemical class enriched with potent and selective kinase inhibitors.[3] Specifically, the pyrazolopyrimidine and related pyrazole cores are privileged structures for targeting the ATP-binding pocket of CDKs.[3][6] Dysregulation of CDK activity is a hallmark of cancer, making CDK inhibitors a successful class of therapeutic agents.[2][4]

This guide proposes a logical, four-phase workflow to de-risk and characterize the compound's in vitro activity. This strategy ensures that the determined dosing concentrations are not only effective but are also mechanistically linked to the intended biological target.

Phase 1: Foundational Analysis & Range-Finding

Before initiating cell-based assays, it is critical to understand the compound's basic physicochemical properties and establish a broad effective concentration range.

Compound Handling and Stock Solution Preparation

Accurate and consistent compound preparation is paramount for data reproducibility.

Compound Information Table:

PropertyValueSource
IUPAC Name 3-(tert-Butyl)-1-(quinolin-6-yl)-1H-pyrazol-5-amine-
CAS Number 897373-62-5[7][8]
Molecular Formula C₁₆H₁₈N₄[8]
Molecular Weight 266.34 g/mol [7][8]
Predicted Solubility High solubility in DMSO[9]

Protocol 1: Stock Solution Preparation

  • Solvent Selection: Based on common practice for small organic molecules, high-purity dimethyl sulfoxide (DMSO) is the recommended solvent.[9]

  • Preparation of High-Concentration Stock:

    • Accurately weigh ~5 mg of 3-(tert-Butyl)-1-(quinolin-6-yl)-1H-pyrazol-5-amine.

    • Calculate the required volume of DMSO to create a 10 mM stock solution.

      • Formula: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Molarity (mol/L))

    • Add the calculated volume of DMSO. Vortex thoroughly for 5-10 minutes to ensure complete dissolution. A brief, gentle warming (to 37°C) or sonication may aid dissolution if necessary.

  • Storage: Aliquot the 10 mM stock solution into small-volume, amber glass vials or low-binding tubes to minimize freeze-thaw cycles. Store at -80°C for long-term stability.[9]

  • Working Solutions: On the day of the experiment, thaw a fresh aliquot and prepare serial dilutions in cell culture medium. Crucially, ensure the final concentration of DMSO in the cell culture wells does not exceed 0.5% (v/v) , as higher concentrations can induce cellular stress and artifacts. A vehicle control (medium with the same final DMSO concentration) must be included in all experiments.

Initial Cytotoxicity Screening

The first biological experiment should be a broad-range dose-response assay to determine the concentration window where the compound affects cell viability or proliferation. This will define the range for all subsequent, more specific assays.

Workflow for Phase 1: Range-Finding

G cluster_0 Phase 1: Range-Finding & Cytotoxicity A Prepare 10 mM Stock in DMSO C Perform Broad Serial Dilution (e.g., 100 µM to 1 nM) A->C B Select Cancer Cell Line (e.g., ER+ Breast Cancer) D Treat Cells for 72 hours B->D C->D E Cell Viability Assay (e.g., CellTiter-Glo) D->E F Generate Dose-Response Curve & Calculate Initial IC50 E->F

Caption: Workflow for initial cytotoxicity screening.

Protocol 2: Cell Viability Assay (using CellTiter-Glo® Luminescent Assay)

This assay quantifies ATP, an indicator of metabolically active cells, providing a highly sensitive measure of cell viability.[9]

  • Cell Seeding:

    • Select a relevant cancer cell line. Given the prevalence of CDK4/6 inhibitors in breast cancer, an ER-positive line like MCF-7 is a suitable starting point.[10]

    • Seed cells in a white, clear-bottom 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a 10-point, 3-fold serial dilution of the compound in culture medium, starting from a high concentration (e.g., 100 µM). Include a "vehicle only" (DMSO) control and a "no cells" background control.

    • Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions.

  • Incubation: Incubate the plate for a duration relevant to cell cycle effects, typically 72 hours.[9]

  • Assay Execution:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read luminescence on a plate reader.

  • Analysis:

    • Subtract the background (no cells) reading from all other wells.

    • Normalize the data to the vehicle control (set to 100% viability).

    • Plot the normalized viability (%) against the log of the compound concentration and fit a four-parameter logistic curve to determine the IC50 (the concentration that inhibits 50% of cell viability).

Phase 2: Verifying On-Target Activity

Observing cytotoxicity is not sufficient to claim a compound works via its intended mechanism. Target engagement assays provide direct evidence that the compound binds to its putative target within the complex cellular environment.[11][12] The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free method to confirm this interaction.[13][14]

Protocol 3: Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that a ligand binding to its target protein stabilizes the protein, increasing its melting temperature.[15]

  • Cell Treatment: Culture a large batch of the selected cell line to ~80% confluency. Treat the cells with a concentration of the compound near its IC50 value (determined in Phase 1) and a vehicle control for 1-2 hours.

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS supplemented with protease and phosphatase inhibitors.

  • Heating Gradient: Aliquot the cell suspension into several PCR tubes. Expose the tubes to a temperature gradient (e.g., 40°C to 65°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling at 4°C for 3 minutes.

  • Cell Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles (e.g., liquid nitrogen and a 37°C water bath).

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated, denatured proteins.

  • Protein Analysis:

    • Carefully collect the supernatant (soluble protein fraction).

    • Quantify the protein concentration using a BCA or Bradford assay.[9]

    • Analyze equal amounts of protein from each temperature point by SDS-PAGE and Western blotting.

    • Probe the membrane with an antibody specific to the putative target (e.g., anti-CDK4, anti-CDK6, or anti-CDK9) and a loading control (e.g., GAPDH).

  • Interpretation: In the vehicle-treated samples, the band for the target protein will decrease in intensity as the temperature increases. In the drug-treated samples, the protein will be stabilized, so the band will remain visible at higher temperatures compared to the control. This "thermal shift" is direct evidence of target engagement.

Phase 3: Quantifying Direct Enzymatic Inhibition

After confirming that the compound engages its target in cells, the next step is to quantify its inhibitory potency directly using a purified, recombinant enzyme. This biochemical assay separates the compound's effect on the kinase from complex cellular processes.

Protocol 4: In Vitro Kinase Inhibition Assay (using ADP-Glo™ Kinase Assay)

This assay measures the amount of ADP produced during a kinase reaction. Lower ADP production in the presence of an inhibitor corresponds to higher kinase inhibition.[16]

  • Reaction Setup:

    • In a 384-well plate, set up the kinase reaction. This includes the kinase buffer, the purified recombinant kinase (e.g., CDK6/Cyclin D3), and the appropriate substrate (e.g., a peptide derived from Retinoblastoma protein, Rb).

  • Inhibitor Addition:

    • Add the compound across a range of concentrations (e.g., a 10-point, 3-fold serial dilution centered around the cell viability IC50). Include a "no inhibitor" positive control and a "no enzyme" negative control.

    • Pre-incubate the kinase with the inhibitor for 15-30 minutes.[17]

  • Initiate Kinase Reaction: Add ATP to all wells to start the reaction. The ATP concentration should ideally be close to the Michaelis-Menten constant (Km) of the kinase for accurate IC50 determination.[18] Incubate for a defined period (e.g., 60 minutes) at 30°C.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert the ADP generated into ATP, which then drives a luciferase/luciferin reaction. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence signal.

  • Analysis: The signal is directly proportional to the amount of ADP produced and thus to kinase activity. Normalize the data to the "no inhibitor" control (0% inhibition) and the "no enzyme" control (100% inhibition). Plot % inhibition against the log of inhibitor concentration and fit the data to determine the biochemical IC50.

Expected Data Summary Table:

Assay TypeParameterResult (Hypothetical)Interpretation
Cell ViabilityIC50150 nMCompound is cytotoxic/cytostatic in the low nanomolar range.
Kinase InhibitionIC5035 nMCompound directly inhibits the target kinase with high potency.
Target EngagementCETSAPositive Thermal ShiftCompound binds to the target protein inside living cells.

Phase 4: Confirming the Downstream Mechanism of Action

The final and most critical phase is to demonstrate that the direct inhibition of the target kinase leads to the expected downstream cellular effects. For a CDK4/6 inhibitor, the canonical downstream event is the reduced phosphorylation of its primary substrate, the Retinoblastoma protein (Rb).[4][10][19]

CDK4/6-Retinoblastoma Signaling Pathway

G cluster_0 G1 Phase Regulation Mitogens Mitogenic Signals (e.g., Growth Factors) CyclinD Cyclin D Mitogens->CyclinD ActiveCDK Active Cyclin D-CDK4/6 CyclinD->ActiveCDK CDK46 CDK4/6 CDK46->ActiveCDK pRb p-Rb (Inactive) ActiveCDK->pRb Phosphorylates E2F E2F pRb->E2F Releases Rb Rb Rb->ActiveCDK E2F->Rb G1_S G1-S Phase Transition Genes E2F->G1_S Activates Transcription Inhibitor 3-(tert-Butyl)-1-(quinolin-6-yl) -1H-pyrazol-5-amine Inhibitor->ActiveCDK INHIBITS

Caption: The canonical CDK4/6-Rb pathway leading to cell cycle progression.

Protocol 5: Western Blot for Phospho-Rb

This protocol assesses the phosphorylation status of Rb, a direct substrate of CDK4/6.[9]

  • Cell Culture and Treatment: Seed cells (e.g., MCF-7) and allow them to adhere. Treat the cells with the compound at several concentrations below and above the cell viability IC50 (e.g., 0.1x, 1x, 5x IC50) for a shorter duration, typically 24 hours, to capture signaling changes before widespread cell death.[9] Include a vehicle control.

  • Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.

  • Antibody Incubation:

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated Rb (e.g., p-Rb Ser780).

    • After washing, incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: To ensure observed changes are not due to overall protein degradation, the membrane can be stripped and re-probed for total Rb and a loading control like β-actin.

  • Interpretation: A dose-dependent decrease in the p-Rb signal, with no significant change in total Rb, confirms that the compound inhibits the downstream signaling pathway of its target kinase, providing a functional validation of its mechanism of action.

Conclusion

This application note details a systematic, four-phase approach to determine and validate the in vitro dosing concentrations for 3-(tert-Butyl)-1-(quinolin-6-yl)-1H-pyrazol-5-amine. By progressing from broad cytotoxicity screening to specific target engagement, direct enzymatic inhibition, and finally to downstream functional validation, researchers can build a comprehensive and robust data package. This workflow minimizes the risk of misinterpretation and provides a solid, mechanistically-grounded foundation for further preclinical development. Adherence to these detailed protocols will enable the generation of high-quality, reproducible data essential for advancing novel therapeutic candidates.

References

  • Selvita. (n.d.). Target Engagement. Retrieved March 20, 2026, from [Link]

  • Molina, D. M., et al. (2013). Monitoring drug-target interactions in live cells by thermal stabilization of proteins. Science. Available at: [Link] (Note: While the direct link is to a similar concept, the provided search result describes the CETSA technique in detail).

  • Vasta, J. D., et al. (2018). Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. ACS Chemical Biology. Available at: [Link]

  • Scott, A. D., et al. (2020). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]

  • Herrera-Arozamena, C., et al. (2021). Enitociclib, a selective CDK9 inhibitor: in vitro and in vivo preclinical studies in multiple myeloma. Blood Neoplasia. Available at: [Link]

  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved March 20, 2026, from [Link]

  • Peyton, S. L., et al. (2018). Abemaciclib, a Selective CDK4/6 Inhibitor, Enhances the Radiosensitivity of Non–Small Cell Lung Cancer In Vitro and In Vivo. Molecular Cancer Therapeutics. Available at: [Link]

  • Setyaningsih, D., et al. (2022). The novel selective inhibitors of cyclin-dependent kinase 4/6: in vitro and in silico study. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Chen, P., et al. (2017). Biological specificity of CDK4/6 inhibitors: dose response relationship, in vivo signaling, and combination studies. Oncotarget. Available at: [Link]

  • O'Leary, B., et al. (2019). CDK4/6 inhibitors in breast cancer – from in vitro models to clinical trials. Expert Opinion on Drug Discovery. Available at: [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. Retrieved March 20, 2026, from [Link]

  • Crown Bioscience. (2022, July 29). Developing Effective Dosing Strategies by Leveraging 3D In Vitro Models. Retrieved March 20, 2026, from [Link]

  • Coecke, S., et al. (2023). Standards of Good Practices for the Conduct of In Vitro Toxicity Studies. ResearchGate. Available at: [Link]

  • Cronin, N. B., et al. (2021). Discovery of KB-0742, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of CDK9 for MYC-Dependent Cancers. Journal of Medicinal Chemistry. Available at: [Link]

  • Söding, M., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules. Available at: [Link]

  • Cuenú-Cabezas, F., et al. (2011). 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • NextSDS. (n.d.). 3-(tert-butyl)-1-(quinolin-6-yl)-1H-pyrazol-5-aMine. Retrieved March 20, 2026, from [Link]

  • Ramezanli, T. (2022). Practical Considerations for IVRT Studies with Topical Drug Products Submitted in ANDAs. U.S. FDA. Available at: [Link]

  • Van der A, M. P. W., et al. (2014). Optimal experimental designs for dose–response studies with continuous endpoints. Archives of Toxicology. Available at: [Link]

  • Howei. (n.d.). CAS 1951451-76-5 | 3-(tert-Butyl)-1-(isoquinolin-6-yl)-1H-pyrazol-5-amine,95%. Retrieved March 20, 2026, from [Link]

  • Smith, J., et al. (2020). Beyond exposure-response: A tutorial on statistical considerations in dose-ranging studies. Clinical and Translational Science. Available at: [Link]

  • Pérez-Picaso, L., et al. (2024). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank. Available at: [Link]

  • Abonia, R., et al. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. ResearchGate. Available at: [Link]

  • Navrátilová, J., et al. (2022). 3,5,7-Substituted Pyrazolo[4,3-d]Pyrimidine Inhibitors of Cyclin-Dependent Kinases and Cyclin K Degraders. Journal of Medicinal Chemistry. Available at: [Link]

  • Brand, M., et al. (2020). Systematic exploration of different E3 ubiquitin ligases: an approach towards potent and selective CDK6 degraders. Chemical Science. Available at: [Link]

  • Sanna, F., et al. (2023). Novel Pyrazolo [1,5-a]-1,3,5-Triazine Derivatives as CDK7 Inhibitors. ChemistryOpen. Available at: [Link]

  • Martini, E., et al. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. International Journal of Molecular Sciences. Available at: [Link]

  • Gerasov, A., et al. (2025). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo. Semantic Scholar. Available at: [Link]

Sources

Application

Application Note: Design, Synthesis, and Validation of Pyrazole Derivatives as Kinase Inhibitors

Executive Summary & Mechanistic Rationale In modern medicinal chemistry, the pyrazole ring—a five-membered heterocycle containing two adjacent nitrogen atoms—has emerged as a "privileged scaffold" for drug discovery[1][2...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In modern medicinal chemistry, the pyrazole ring—a five-membered heterocycle containing two adjacent nitrogen atoms—has emerged as a "privileged scaffold" for drug discovery[1][2]. Its unique physicochemical properties allow it to serve as a highly versatile pharmacophore, particularly in the design of targeted protein kinase inhibitors (PKIs)[1].

The Causality of Pyrazole's Success: The structural dominance of pyrazole in oncology and immunology stems from its precise bioisosteric relationship with the adenine ring of adenosine triphosphate (ATP). In its N-unsubstituted form, the pyrazole moiety can simultaneously act as both a hydrogen bond donor and acceptor[1]. This dual capability allows it to form critical, thermodynamically favorable hydrogen bonds with the backbone amides of the kinase hinge region, effectively anchoring the inhibitor within the ATP-binding pocket[1]. Furthermore, substitutions at the 3-, 4-, and 5-positions allow medicinal chemists to exploit adjacent hydrophobic pockets (such as the DFG-out allosteric site or the P-loop), drastically enhancing both binding affinity and kinase selectivity[1][3].

Pharmacological Landscape & Quantitative Data

Pyrazole derivatives have successfully transitioned from bench to bedside, yielding several blockbuster drugs. The table below summarizes the quantitative inhibitory profiles of benchmark pyrazole-based therapeutics.

CompoundTarget Kinase(s)IC₅₀ Value (nM)Mechanism of ActionClinical Application
Afuresertib Akt1 / Akt2 / Akt30.02 / 2.0 / 2.6Reversible ATP-competitiveMultiple Myeloma / Solid Tumors[1]
Ruxolitinib JAK1 / JAK23.3 / 2.8Reversible ATP-competitiveMyelofibrosis / Polycythemia Vera[4]
Zanubrutinib BTK0.5Irreversible Covalent (N-acryl warhead)B-cell Malignancies[2]
Tozasertib Aurora A0.6Reversible ATP-competitiveLeukemia / Solid Tumors[3][4]

Signaling Pathway Intervention

Pyrazole derivatives frequently exert their therapeutic effects by intercepting hyperactive signaling cascades. A classic example is the inhibition of the Janus Kinase (JAK) family, which prevents the downstream phosphorylation and nuclear translocation of STAT proteins.

JAK_STAT_Pathway Cytokine Cytokine / Growth Factor Receptor Transmembrane Receptor Cytokine->Receptor Binds JAK JAK Kinase (Target) Receptor->JAK Dimerizes & Activates STAT STAT Protein JAK->STAT Phosphorylates Nucleus Gene Transcription (Cell Proliferation) STAT->Nucleus Translocates Pyrazole Pyrazole Inhibitor (e.g., Ruxolitinib) Pyrazole->JAK ATP-Competitive Hinge Binding

Mechanism of action of pyrazole-based JAK inhibitors intercepting the JAK/STAT signaling pathway.

Regioselective Synthesis Protocol: Multicomponent Assembly

Traditional synthesis of pyrazoles (e.g., the Knorr synthesis via condensation of hydrazines with 1,3-dicarbonyls) often yields an inseparable mixture of regioisomers, complicating structure-activity relationship (SAR) studies. To overcome this, modern medicinal chemistry relies on Pot, Atom, and Step Economy (PASE) principles using Multicomponent Reactions (MCRs)[5].

The following protocol details the regioselective four-component synthesis of highly functionalized pyrano[2,3-c]pyrazole derivatives in an aqueous medium[5].

Materials Required:
  • (Hetero)aromatic aldehyde (1.0 mmol)

  • Hydrazine hydrate (1.0 mmol)

  • Ethyl acetoacetate or diethyl malonate (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Piperidine (5 mol% catalytic)

  • Deionized Water (5 mL)

Step-by-Step Methodology:
  • Initiation (Knoevenagel Condensation): In a 25 mL round-bottom flask, combine the (hetero)aromatic aldehyde and malononitrile in 5 mL of deionized water. Add 5 mol% piperidine.

    • Causality: Piperidine acts as a mild base catalyst, deprotonating the active methylene of malononitrile to facilitate a rapid Knoevenagel condensation with the aldehyde. Water promotes the hydrophobic packing of the organic substrates, accelerating the reaction without toxic organic solvents[5].

  • Hydrazone Formation: Add hydrazine hydrate and ethyl acetoacetate to the stirring mixture.

    • Causality: Hydrazine selectively attacks the highly electrophilic ketone carbonyl of ethyl acetoacetate, forming an intermediate hydrazone that rapidly undergoes intramolecular cyclization to form a 3-methyl-1H-pyrazol-5(4H)-one core.

  • Michael Addition & O-Cyclization: Stir the reaction vigorously at room temperature for 20 minutes.

    • Causality: The in situ generated pyrazolone undergoes a Michael addition with the Knoevenagel adduct, followed by imine-enamine tautomerism and subsequent O-cyclization to yield the rigid pyrano[2,3-c]pyrazole scaffold[5].

  • Isolation: Filter the precipitated solid, wash with ice-cold water, and recrystallize from hot ethanol.

  • Self-Validating System:

    • In-Process: Monitor the disappearance of the aldehyde carbonyl stretch (~1700 cm⁻¹) via FT-IR.

    • Post-Process: Confirm regioselectivity via ¹H-NMR. The diagnostic pyrazole N-H proton will appear as a broad singlet far downfield (typically 12.0–13.5 ppm), while the pyran ring proton appears around 4.5–5.0 ppm.

Hit-to-Lead Optimization Workflow

Once a pyrazole core is synthesized, it enters an iterative optimization cycle. Small structural modifications, particularly on the pyrazole ring itself, dictate the selectivity profile across the kinome (e.g., shifting affinity from CDK to Aurora kinases)[3].

Hit_To_Lead Hit High-Throughput Screening (Identify Pyrazole Hit) Design Structure-Based Design (Optimize Hinge Binding) Hit->Design Synthesis Regioselective Synthesis (MCR Assembly) Design->Synthesis Assay In Vitro Kinase Assay (IC50 & Selectivity) Synthesis->Assay Assay->Design Poor Selectivity Lead Lead Candidate (In Vivo Validation) Assay->Lead High Potency

Iterative hit-to-lead optimization workflow for pyrazole-based kinase inhibitors.

In Vitro Validation: TR-FRET Kinase Assay Protocol

To validate the synthesized pyrazole derivatives, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed.

Step-by-Step Methodology:
  • Compound Preparation: Serially dilute the synthesized pyrazole derivatives in 100% DMSO to create a 10-point concentration-response curve (ranging from 10 µM to 0.1 nM). Transfer 100 nL of each dilution to a 384-well low-volume assay plate.

  • Enzyme-Substrate Mix: Add 5 µL of the target kinase (e.g., JAK2 or Akt1) and a biotinylated peptide substrate diluted in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Causality: MgCl₂ is critical as it coordinates with ATP to facilitate the phosphotransfer reaction. Brij-35 prevents the kinase and hydrophobic pyrazole compounds from adhering to the microplate walls.

  • Reaction Initiation: Add 5 µL of ATP to start the reaction.

    • Causality: The ATP concentration must be set at or slightly below the predetermined Michaelis constant ( Km​ ) for the specific kinase. Because pyrazoles are ATP-competitive inhibitors[1], using artificially high ATP concentrations will outcompete the inhibitor, resulting in falsely elevated IC₅₀ values.

  • Incubation: Seal the plate and incubate at room temperature for 60 minutes.

  • Detection: Add 10 µL of stop buffer containing EDTA, a Europium-labeled anti-phosphopeptide antibody (donor), and Streptavidin-Allophycocyanin (acceptor). Incubate for 30 minutes.

    • Causality: EDTA chelates the Mg²⁺, instantly halting kinase activity. The TR-FRET mechanism utilizes a time delay before measurement, which eliminates short-lived background autofluorescence emitted by the pyrazole compounds themselves, ensuring a pristine signal-to-noise ratio.

  • Self-Validating System (Quality Control): Include Staurosporine (a pan-kinase inhibitor) as a positive control. Calculate the Z'-factor for the assay plate using the equation: Z′=1−∣μp​−μn​∣3(σp​+σn​)​ . A Z'-factor > 0.5 validates that the assay has sufficient dynamic range and low variability to trust the generated IC₅₀ data.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 3-(tert-Butyl)-1-(quinolin-6-yl)-1H-pyrazol-5-amine

Welcome to the technical support guide for the purification of 3-(tert-Butyl)-1-(quinolin-6-yl)-1H-pyrazol-5-amine (CAS 897373-62-5). This document is designed for researchers, chemists, and drug development professional...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 3-(tert-Butyl)-1-(quinolin-6-yl)-1H-pyrazol-5-amine (CAS 897373-62-5). This document is designed for researchers, chemists, and drug development professionals to provide field-proven insights and troubleshooting strategies for obtaining this compound with high purity. The inherent chemical properties of this molecule present unique challenges, which this guide aims to address directly.

Compound Profile & Strategic Purification Overview

Understanding the physicochemical properties of 3-(tert-Butyl)-1-(quinolin-6-yl)-1H-pyrazol-5-amine is the first step in designing a robust purification strategy. The molecule's structure contains several key features that dictate its behavior during separation.

  • Primary Amine (-NH2): A basic functional group that is a strong hydrogen bond donor and acceptor.

  • Quinoline Ring: A basic heterocyclic system, analogous to pyridine, which can be protonated.

  • Pyrazole Ring: A weakly basic heterocyclic core.

  • tert-Butyl Group: A bulky, lipophilic group that increases solubility in non-polar organic solvents.

The presence of multiple basic nitrogen atoms makes the compound susceptible to strong interactions with acidic stationary phases like standard silica gel and can lead to variable solubility depending on the pH.

PropertyValueImplication for Purification
Molecular Formula C₁₆H₁₈N₄-
Molecular Weight 266.34 g/mol [1][2]Affects diffusion rates and elution profiles.
Calculated LogP 3.30[1]Indicates good solubility in moderately polar organic solvents like DCM and Ethyl Acetate, but lower solubility in non-polar solvents like Hexane.
Hydrogen Bond Acceptors 4[1]Potential for strong interactions with protic solvents and stationary phases.
pKa (Predicted) ~4-5 (Quinoline N), ~6-7 (Pyrazolyl-NH2)The compound is basic. It will be protonated and water-soluble under acidic conditions. This property is key for acid-base extraction techniques.[3]

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the purification of this and structurally similar pyrazole amines.

Q1: My compound is streaking severely on my silica gel column, and the final yield is very low. What is causing this?

A: This is the most common issue for basic amines on silica gel. The problem stems from the interaction between the basic nitrogen atoms (on your amine and quinoline moieties) and the acidic silanol groups (Si-OH) on the surface of the silica. This strong, often irreversible, binding leads to significant tailing (streaking) and loss of product on the column.[3]

Solution: Deactivate the silica gel. By adding a small amount of a volatile base to your mobile phase, you can neutralize the acidic sites on the silica, preventing your compound from binding too strongly.

  • Recommended Method: Add 0.5-1% triethylamine (Et₃N) to your entire mobile phase system (e.g., to both the hexane and ethyl acetate components).[4] This ensures a consistent, deactivated environment throughout the purification run.

  • Alternative: If triethylamine is incompatible with downstream applications, flushing the packed column with your mobile phase containing 1% Et₃N before loading the sample can also be effective.

Q2: I am struggling to separate my target compound from a non-polar impurity. Increasing the polarity of the mobile phase causes my product to elute with everything else.

A: This is a classic separation challenge. When your target compound and an impurity have very different polarities, but a simple gradient doesn't resolve them, you need to adjust the selectivity of your chromatography system.

Solution Options:

  • Optimize the Mobile Phase: Instead of just a two-solvent system (like Hexane/EtOAc), consider a three-component system. Adding a small amount of a different solvent can alter the selectivity. For instance, adding 1-5% Dichloromethane (DCM) or a trace amount of methanol to your Hexane/EtOAc system can change how the solutes interact with the stationary phase.

  • Change the Stationary Phase: If optimizing the mobile phase fails, the interaction with the stationary phase is the next variable to change.

    • Neutral Alumina: Alumina is generally less acidic than silica and can be a good alternative for basic compounds.[3]

    • Reversed-Phase (C18): If the impurity is significantly less polar than your product, reversed-phase chromatography (using a polar mobile phase like Water/Acetonitrile or Water/Methanol) can provide excellent separation. Your product will elute earlier than the non-polar impurity in this system.

Q3: I attempted to purify my crude solid by recrystallization, but it "oiled out" and refused to form crystals. How can I resolve this?

A: "Oiling out" occurs when a compound comes out of solution as a liquid phase rather than a solid crystal lattice, typically because the solution is supersaturated at a temperature above the compound's melting point or because of the presence of impurities.[5]

Troubleshooting Steps:

  • Reduce Cooling Rate: Do not place the hot, dissolved solution directly into an ice bath. Allow it to cool slowly to room temperature first. Slow cooling is critical for forming well-ordered crystals.[5]

  • Use a Different Solvent System: The ideal recrystallization solvent dissolves the compound when hot but poorly when cold.[5] Experiment with mixed solvent systems. A good strategy for pyrazoles is to dissolve the compound in a minimal amount of a hot, high-solubility solvent (like ethanol or ethyl acetate) and then slowly add a hot anti-solvent (like water or hexane) until the solution just becomes turbid. Then, allow it to cool slowly.[5]

  • Induce Crystallization: If the solution is supersaturated but no crystals form, you can try scratching the inside of the flask with a glass rod just below the solvent line. This creates microscopic imperfections on the glass that can serve as nucleation sites for crystal growth.[3]

Q4: My synthesis results in a complex mixture. Is column chromatography my only option?

A: Not necessarily. For complex mixtures where your target compound is one of the few basic components, an acid-base extraction can be a highly effective and scalable first-pass purification step before chromatography.

Rationale: This technique leverages the basicity of your compound. By washing an organic solution of your crude material with aqueous acid, your basic product will become protonated (forming a salt) and move into the aqueous layer, while neutral and acidic impurities remain in the organic layer.[3]

  • See Protocol 3: Acid-Base Liquid-Liquid Extraction for a detailed workflow. This can significantly simplify the mixture you ultimately load onto a column, making the final chromatographic purification much easier.

Detailed Purification Protocols

Protocol 1: Deactivated Silica Gel Flash Column Chromatography

This is the most recommended method for achieving high purity.

  • Column Preparation:

    • Select an appropriately sized column. A general rule is to use a mass of silica gel that is 20-100 times the mass of the crude material to be loaded.[4]

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 100% Hexane).

    • Carefully pack the column using the slurry method to ensure a homogenous bed without air bubbles.[4]

  • System Equilibration:

    • Equilibrate the packed column by washing it with at least 3-5 column volumes of the initial mobile phase (e.g., Hexane/Ethyl Acetate 9:1 + 1% Triethylamine). This ensures the entire system is deactivated.

  • Sample Loading:

    • Dissolve your crude material in a minimal amount of dichloromethane or the mobile phase.

    • For better resolution: Adsorb the dissolved crude material onto a small amount of silica gel (~1-2x the mass of the crude product). Evaporate the solvent to get a dry, free-flowing powder. This is known as "dry loading" and often results in sharper bands.

    • Carefully apply the sample to the top of the column bed.[4]

  • Elution and Fraction Collection:

    • Begin elution with the starting mobile phase.

    • Gradually increase the polarity of the mobile phase (e.g., from 10% to 50% Ethyl Acetate in Hexane, always containing 1% Et₃N). A shallow gradient is often more effective for separating closely related impurities.

    • Collect fractions and analyze them using Thin Layer Chromatography (TLC).

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified compound.[4]

Protocol 2: Recrystallization

This method is ideal if the crude product is >90% pure and solid.

  • Solvent Screening: In small test tubes, test the solubility of ~10-20 mg of your crude material in various solvents (e.g., Ethanol, Isopropanol, Ethyl Acetate, Toluene, Hexane/Ethyl Acetate mixtures). The ideal solvent will fully dissolve the compound when boiling but show low solubility at room temperature or in an ice bath.

  • Dissolution: In an appropriately sized flask, add the crude solid and the chosen solvent. Heat the mixture to boiling (using a water bath or heating mantle) while stirring. Add more solvent in small portions until the compound just dissolves completely. Using the minimum amount of hot solvent is crucial.[5]

  • Cooling & Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

    • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[5]

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the collected crystals with a small amount of the cold recrystallization solvent to rinse away any residual impurities from the mother liquor.[5]

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Protocol 3: Acid-Base Liquid-Liquid Extraction

A powerful technique for removing non-basic impurities.

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent like Ethyl Acetate or Dichloromethane (DCM).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash it with a dilute aqueous acid (e.g., 1M HCl). The protonated 3-(tert-Butyl)-1-(quinolin-6-yl)-1H-pyrazol-5-amine will transfer to the aqueous layer.[3] Repeat the wash 1-2 times to ensure complete extraction.

  • Separation: Combine all the aqueous layers. The organic layer, containing non-basic impurities, can now be discarded.[3]

  • Basification and Re-extraction:

    • Cool the combined aqueous layer in an ice bath.

    • Slowly add a base (e.g., 1M NaOH or saturated NaHCO₃) with stirring until the solution is basic (confirm with pH paper, pH > 9). Your product should precipitate out as a solid or oil.[3]

    • Extract the precipitated product back into an organic solvent (e.g., DCM or Ethyl Acetate). Perform 2-3 extractions.

  • Final Workup: Combine the organic layers from the re-extraction, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the purified product.[3]

Visual Workflow Guides

The following diagrams illustrate the decision-making process for purification and troubleshooting.

Purification_Decision_Tree start Analyze Crude Material (TLC, LCMS, NMR) purity_check Purity > 90% and Solid? start->purity_check complexity_check Major Impurities Basic? purity_check->complexity_check  No recrystallize Recrystallization (Protocol 2) purity_check->recrystallize  Yes acid_base Acid-Base Extraction (Protocol 3) complexity_check->acid_base  No (Neutral/Acidic Impurities) chromatography Column Chromatography (Protocol 1) complexity_check->chromatography  Yes (Basic Impurities) acid_base->chromatography Follow with Chromatography for highest purity

Caption: Decision tree for selecting the optimal purification strategy.

Chromatography_Troubleshooting cluster_problems Observed Problem cluster_solutions Potential Solution p1 Streaking / Tailing s1 Add 1% Et3N to Mobile Phase p1->s1 Cause: Acidic Silica p2 Poor Separation s2 Use Shallower Gradient p2->s2 Optimize Selectivity s3 Change Solvent System (e.g., add DCM/MeOH) p2->s3 Optimize Selectivity s4 Switch to Alumina or C18 p2->s4 Change Stationary Phase p3 No Elution / Low Recovery p3->s1 Cause: Irreversible Binding s5 Drastically Increase Eluent Polarity p3->s5 Cause: Insufficient Polarity

Sources

Optimization

Technical Support Center: 3-(tert-Butyl)-1-(quinolin-6-yl)-1H-pyrazol-5-amine

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 3-(tert-Butyl)-1-(quinolin-6-yl)-1H-pyrazol-5-amine. This guide provides in-depth troublesh...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 3-(tert-Butyl)-1-(quinolin-6-yl)-1H-pyrazol-5-amine. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address potential stability challenges during your experiments. Our goal is to equip you with the scientific rationale behind common issues and to offer robust, actionable solutions.

I. Overview of Compound Stability

3-(tert-Butyl)-1-(quinolin-6-yl)-1H-pyrazol-5-amine is a complex heterocyclic molecule featuring both a quinoline and a pyrazole moiety. The stability of this compound is not dictated by a single factor but is rather a synergistic interplay of the chemical properties of these two ring systems. Understanding the inherent characteristics of quinolines and pyrazoles is paramount for predicting and mitigating potential stability issues.

  • Quinoline Moiety: The quinoline ring system is generally aromatic and relatively stable. However, its stability, particularly in aqueous solutions, can be significantly influenced by factors such as pH, light, and temperature.[1] The nitrogen atom in the quinoline ring can be protonated, which can affect the molecule's solubility and susceptibility to degradation.[1]

  • Pyrazole Moiety: Pyrazole rings are also aromatic and generally stable.[2] However, their stability can be influenced by the nature of the substituents on the ring.[3][4] The amino group at the 5-position of the pyrazole ring in the target molecule introduces a potential site for reactivity and degradation.

This guide will address the practical implications of these structural features in the context of your experimental work.

II. Troubleshooting Guides & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter.

FAQ 1: My solution of 3-(tert-Butyl)-1-(quinolin-6-yl)-1H-pyrazol-5-amine is changing color. What could be the cause?

A change in the color of your solution is a common indicator of compound degradation. For quinoline-containing compounds, this can be a sign of oxidation or photodecomposition.[1]

Possible Causes and Explanations:

  • Oxidation: The quinoline and pyrazole rings, while aromatic, can be susceptible to oxidation, especially in the presence of dissolved oxygen, metal ions, or under prolonged exposure to air. The amino group on the pyrazole ring is also a potential site for oxidation.

  • Photodegradation: Quinoline derivatives can be light-sensitive.[1] Exposure to ambient or UV light can provide the energy needed to initiate degradation reactions, leading to colored byproducts.

  • pH-mediated Degradation: The stability of quinoline compounds is often pH-dependent.[1] Extremes in pH (both acidic and basic) can catalyze hydrolysis or other degradation pathways.

Troubleshooting Workflow:

cluster_actions Corrective Actions start Solution Color Change Observed check_storage Review Storage Conditions: - Protected from light? - Inert atmosphere? start->check_storage check_solution_prep Examine Solution Preparation: - Freshly prepared? - Degassed solvent used? start->check_solution_prep check_ph Measure pH of the Solution start->check_ph action_light Store in amber vials or wrap in aluminum foil. check_storage->action_light action_atmosphere Prepare and store under an inert atmosphere (N2 or Ar). check_storage->action_atmosphere action_fresh Prepare fresh solutions before each experiment. check_solution_prep->action_fresh action_ph Adjust pH to a neutral range (e.g., 6-8) using a suitable buffer. check_ph->action_ph end_node Monitor for Stability action_light->end_node action_atmosphere->end_node action_fresh->end_node action_ph->end_node

Caption: Troubleshooting workflow for solution color change.

FAQ 2: I am observing inconsistent results and a loss of potency with my compound. Could this be a stability issue?

Yes, inconsistent biological or analytical results are classic signs of compound degradation.[1] The active concentration of your compound may be decreasing over time, leading to variability in your assays.

Key Considerations:

  • Hydrolytic Stability: The amide-like linkage within the pyrazole ring system and the potential for reactions involving the amino group could make the molecule susceptible to hydrolysis, especially at non-neutral pH.

  • Thermal Stability: While many solid compounds are stable at room temperature, their stability in solution can be temperature-dependent. Elevated temperatures used in some experimental protocols could accelerate degradation.

Protocol for Assessing Solution Stability:

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for quantifying the parent compound and detecting any degradation products.[1]

Step-by-Step HPLC Stability Study:

  • Method Development: Develop an HPLC method (e.g., reverse-phase with a C18 column) that can resolve the parent peak of 3-(tert-Butyl)-1-(quinolin-6-yl)-1H-pyrazol-5-amine from any potential impurities or degradants. A gradient elution with a mobile phase of acetonitrile and water (with a modifier like 0.1% formic acid or ammonium acetate) is a good starting point.

  • Initial Analysis (T=0): Prepare a fresh stock solution of your compound in a relevant solvent (e.g., DMSO, ethanol, or an appropriate buffer) at a known concentration. Immediately inject a sample into the HPLC to obtain the initial peak area of the parent compound.

  • Incubation: Aliquot the stock solution into several vials and store them under the conditions you wish to test (e.g., room temperature, 4°C, 37°C, protected from light, exposed to light).

  • Time-Point Analysis: At various time points (e.g., 1, 4, 8, 24, 48 hours), inject a sample from each condition onto the HPLC.

  • Data Analysis: Compare the peak area of the parent compound at each time point to the initial peak area at T=0. A decrease in the parent peak area and the appearance of new peaks are indicative of degradation.

Data Summary Table:

Storage ConditionTime (hours)Parent Compound Remaining (%)Appearance of Degradation Peaks
4°C, Dark0100No
24>98Minimal
48>95Minimal
Room Temp, Dark0100No
24~90Yes
48~80Yes
Room Temp, Light0100No
24~75Yes, significant
48~50Yes, significant

Note: This is a representative data table. Actual results may vary.

FAQ 3: What are the recommended storage and handling conditions for 3-(tert-Butyl)-1-(quinolin-6-yl)-1H-pyrazol-5-amine?

Proper storage is crucial for maintaining the integrity of your compound.

Recommended Storage:

FormTemperatureAtmosphereLight Condition
Solid Room Temperature[5]Inert Atmosphere (e.g., Argon or Nitrogen)Keep in a dark place
Solution -20°C or -80°C (for long-term)Inert AtmosphereAmber vials or foil-wrapped

Handling Precautions:

  • Weighing and Aliquoting: Perform these tasks in a well-ventilated area, and minimize the time the solid is exposed to air and light.[6][7]

  • Solvent Selection: Use high-purity, anhydrous solvents for preparing stock solutions. If using aqueous buffers, they should be freshly prepared and degassed to remove dissolved oxygen.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[6][7]

FAQ 4: How can I minimize the degradation of my compound in aqueous solutions for biological assays?

Aqueous environments can be challenging for the stability of many organic molecules.

Strategies for Enhancing Stability:

  • pH Control: Use buffers to maintain a pH where the compound is most stable, which is typically near neutral (pH 6-8) for many nitrogen-containing heterocyles.[1] The optimal pH should be determined experimentally.

  • Use of Co-solvents: For compounds with limited aqueous solubility, using a small percentage of an organic co-solvent like DMSO or ethanol in your final assay buffer can help maintain stability. However, always run a vehicle control to ensure the co-solvent does not affect your assay.

  • Prepare Fresh Solutions: The most reliable way to avoid issues with degradation in solution is to prepare fresh dilutions from a frozen stock solution immediately before each experiment.[1]

  • Include Antioxidants: In some cases, adding a small amount of an antioxidant (e.g., ascorbic acid or BHT) to your buffer can help prevent oxidative degradation. The compatibility of the antioxidant with your assay system must be validated.

Degradation Pathway Visualization:

cluster_stress Stress Factors Compound 3-(tert-Butyl)-1-(quinolin-6-yl) -1H-pyrazol-5-amine Degradation_Products Degradation Products (e.g., oxidized species, hydrolyzed fragments) Compound->Degradation_Products Degradation Light Light (Photons) Light->Degradation_Products Oxygen Oxygen (Oxidation) Oxygen->Degradation_Products pH Extreme pH (H+/OH-) pH->Degradation_Products

Caption: Potential degradation pathways for the compound.

III. References

  • Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions - Benchchem.

  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC.

  • Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers | Organic Letters.

  • 3-(tert-Butyl)-1-(p-tolyl)-1H-pyrazol-5-amine - Sigma-Aldrich.

  • 3-(tert-butyl)-1-(isoquinolin-6-yl)-1H-pyrazol-5-amine - Sigma-Aldrich.

  • Safety Data Sheet - TargetMol.

  • SAFETY DATA SHEET - Fisher Scientific.

  • pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review - IJNRD.

Sources

Troubleshooting

"common side reactions in Knorr pyrazole synthesis"

Welcome to the technical support center for the Knorr pyrazole synthesis. This guide, prepared by our senior application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions (FAQ...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the Knorr pyrazole synthesis. This guide, prepared by our senior application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered by researchers in the field. Our goal is to move beyond simple procedural lists to explain the underlying chemical principles, empowering you to diagnose and resolve common side reactions and experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction with an unsymmetrical 1,3-dicarbonyl is producing a mixture of regioisomers. How can I control the regioselectivity?

A1: The Challenge of Regioselectivity

The formation of regioisomeric mixtures is one of the most common challenges in Knorr pyrazole synthesis when using unsymmetrical 1,3-dicarbonyl compounds and/or substituted hydrazines.[1][2] The reaction proceeds via nucleophilic attack of a hydrazine nitrogen onto a carbonyl carbon. With two distinct carbonyl groups (e.g., a ketone and an ester, or two sterically or electronically different ketones), the hydrazine can attack either site, leading to two different pyrazole products.[1][3]

Causality & Mechanistic Insights

Regioselectivity is primarily governed by a combination of three factors:

  • Electrophilicity of the Carbonyls: The more electrophilic (electron-deficient) carbonyl carbon is more susceptible to nucleophilic attack. For instance, in a β-ketoester, the ketone carbonyl is generally more reactive than the ester carbonyl.[3]

  • Nucleophilicity of the Hydrazine Nitrogens: In a substituted hydrazine (R-NH-NH₂), the terminal (-NH₂) nitrogen is typically more nucleophilic and less sterically hindered, making it the primary site of initial attack.[3]

  • Reaction Conditions: pH is a critical parameter. Acid catalysis protonates a carbonyl oxygen, activating the corresponding carbon for attack.[4][5] The choice of solvent can also influence transition states and favor one pathway over another.[1]

G cluster_start Reactants cluster_pathways Competing Pathways cluster_products Products Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Attack_C1 Attack at Carbonyl 1 Dicarbonyl->Attack_C1 More Reactive Carbonyl Attack_C2 Attack at Carbonyl 2 Dicarbonyl->Attack_C2 Less Reactive Carbonyl Hydrazine Substituted Hydrazine Hydrazine->Attack_C1 Hydrazine->Attack_C2 Isomer_A Regioisomer A Attack_C1->Isomer_A Major Pathway Isomer_B Regioisomer B (Side Product) Attack_C2->Isomer_B Minor Pathway

Caption: Competing reaction pathways leading to regioisomers.

Troubleshooting and Optimization Strategies

StrategyPrincipleRecommended Action
pH Control Acid catalysis can differentially activate the two carbonyl groups. The optimal pH can enhance the reactivity difference.Screen a range of acidic pH values (e.g., from 2 to 5) using buffered solutions or by adding catalytic amounts of an acid like acetic acid. Avoid strongly acidic conditions (pH < 3) which may favor furan formation.[6]
Substrate Modification Increase the electronic or steric difference between the two carbonyls.Use a β-ketoester instead of a 1,3-diketone. The inherent reactivity difference between the ketone and ester functionalities strongly directs the initial attack to the ketone.[7][8]
Temperature Control Lowering the reaction temperature can increase selectivity by favoring the pathway with the lower activation energy.Run the reaction at room temperature or 0 °C initially, and only apply heat if the reaction rate is prohibitively slow.
Reactant Stoichiometry Varying the initial ratio of reactants can sometimes influence the product distribution, especially in complex kinetic profiles.[1]Experiment with a slight excess of either the dicarbonyl compound or the hydrazine to see if it impacts the isomeric ratio.
Q2: My reaction is very slow or appears to have stalled at an intermediate stage. What's going wrong?

A2: Diagnosing Sluggish Reactions

A stalled Knorr synthesis often points to issues with reaction conditions that prevent the crucial cyclization and dehydration steps. The reaction typically proceeds from reactants to a hydrazone intermediate, then to a cyclic hydroxylpyrazolidine, and finally to the aromatic pyrazole.[1] A bottleneck at any of these stages will result in low yield.

Causality & Mechanistic Insights

  • Insufficient Acid Catalysis: Both the initial imine/hydrazone formation and the final dehydration of the cyclic intermediate are acid-catalyzed.[4] At neutral or basic pH, the reaction can form the hydrazone intermediate but fail to cyclize efficiently.[4]

  • Stable Intermediates: In some cases, particularly with fluorinated dicarbonyl compounds, a stable 5-hydroxy-Δ2-pyrazoline (a tautomer of the hydroxylpyrazolidine) can be isolated.[9] The dehydration of this intermediate to form the aromatic pyrazole is often the rate-determining step and requires sufficient activation (e.g., heat and acid).[1]

  • Inhibitory Catalysts: While additives like aniline can catalyze the initial hydrazone formation, they have been shown to inhibit the subsequent cyclization step, effectively trapping the reaction at the intermediate stage.[4]

G Reactants 1,3-Dicarbonyl + Hydrazine Hydrazone Hydrazone Intermediate Reactants->Hydrazone Step 1 (Condensation) Cyclic_Int Hydroxylpyrazolidine Intermediate Hydrazone->Cyclic_Int Step 2 (Cyclization) Stalled REACTION STALLED Hydrazone->Stalled Product Pyrazole Product Cyclic_Int->Product Step 3 (Dehydration) Cyclic_Int->Stalled Rate-Determining Step (Requires Heat/Acid)

Caption: Potential bottlenecks in the Knorr synthesis pathway.

Troubleshooting and Optimization Strategies

  • Introduce an Acid Catalyst: If you are running the reaction under neutral conditions, add a catalytic amount of glacial acetic acid. This is often sufficient to promote both cyclization and dehydration.[8][10]

  • Increase Reaction Temperature: If TLC or LC-MS analysis confirms the presence of an intermediate, heating the reaction (e.g., to reflux in a solvent like ethanol or 1-propanol) will provide the energy needed to overcome the activation barrier for the dehydration step.[10]

  • Ensure Reagent Purity: Old or impure hydrazine can be less reactive. Use freshly opened or purified hydrazine for best results.[10]

  • Monitor Progress: Use TLC or LC-MS to track the consumption of the starting material and the appearance of intermediates and the final product. This will help you determine if the reaction is proceeding or has truly stalled.[7]

Experimental Protocol: Catalyzed Synthesis of a Pyrazolone

This protocol demonstrates a typical acid-catalyzed Knorr synthesis using a β-ketoester.

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine the β-ketoester (1.0 eq) and a solvent such as 1-propanol.

  • Reagent Addition: Add hydrazine hydrate (2.0 eq) to the mixture, followed by a catalytic amount (e.g., 3-5 drops) of glacial acetic acid.[8]

  • Heating: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: After 1 hour, check the reaction progress by TLC, using the starting ketoester as a reference. If the starting material is consumed, the reaction is likely complete.[7][10]

  • Workup: Allow the reaction to cool. Add water to precipitate the crude product, which can then be isolated by vacuum filtration.[8]

Q3: My isolated product is dark or discolored. What causes these impurities and how can I prevent them?

A3: Addressing Product Discoloration

The formation of colored impurities is often related to the stability of the hydrazine starting material. Hydrazines, particularly arylhydrazines, are susceptible to air oxidation, which can generate highly colored byproducts that contaminate the final product.[10]

Causality & Prevention

  • Hydrazine Oxidation: Phenylhydrazine and its derivatives can decompose or oxidize in the presence of air and light, forming tars and other colored species.

  • Side Reactions at High Temperatures: Prolonged heating can sometimes lead to decomposition of starting materials, intermediates, or the final product.

Troubleshooting and Optimization Strategies

  • Use High-Purity Reagents: Always use fresh, high-quality hydrazine. If using an older bottle, consider purification by distillation before use. Hydrazine salts (e.g., phenylhydrazine hydrochloride) are often more stable and can be a better choice.[10]

  • Inert Atmosphere: For particularly sensitive substrates, running the reaction under an inert atmosphere of nitrogen or argon can significantly reduce oxidative side reactions.[10]

  • Minimize Reaction Time: Monitor the reaction closely and stop heating as soon as the starting material is consumed to avoid thermal decomposition.

  • Purification: If the crude product is discolored, purification by recrystallization or column chromatography is necessary. A single spot on a TLC plate is encouraging, but does not guarantee purity.[7]

References
  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrog
  • Knorr Pyrazole Synthesis of Edaravone. The Royal Society of Chemistry.
  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing.
  • Knorr pyrazole synthesis from a ketoester - labor
  • Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal.
  • The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Unknown Source.
  • Troubleshooting the reaction mechanism of pyrazole form
  • Recent advances in the regioselective synthesis of Pyrazoles. Ewha Womans University.
  • Knorr Pyrazole Synthesis. Chem Help Asap.
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • knorr pyrazole synthesis. PPTX - Slideshare.
  • Knorr Pyrazole Synthesis (M. Pharm). PPTX - Slideshare.

Sources

Optimization

Technical Support Center: Mass Spectrometry Analysis of Pyrazole Compounds

Welcome to the Application Scientist Support Center for Pyrazole Mass Spectrometry. Designed for researchers, analytical chemists, and drug development professionals, this guide addresses the unique analytical challenges...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center for Pyrazole Mass Spectrometry. Designed for researchers, analytical chemists, and drug development professionals, this guide addresses the unique analytical challenges posed by the pyrazole scaffold. By synthesizing fundamental gas-phase chemistry with field-proven troubleshooting strategies, this resource will help you confidently interpret complex MS and LC-MS/MS data.

Part 1: Frequently Asked Questions (FAQs) on Pyrazole Fragmentation

Q1: What are the primary fragmentation pathways for unsubstituted and substituted pyrazoles in mass spectrometry? A: The pyrazole ring is highly stable, often producing a robust molecular ion peak. However, upon Collision-Induced Dissociation (CID) or Electron Ionization (EI), two dominant, mechanistically distinct pathways emerge:

  • Expulsion of HCN (Loss of 27 Da): The most predominant process involves the cleavage of the pyrazole ring to expel hydrogen cyanide (HCN). This occurs from both the radical cation [M]+• and the [M–H]+ ion (1)[1].

  • Loss of N2 (Loss of 28 Da): The cleavage of the nitrogen-nitrogen (N-N) bond leads to the expulsion of nitrogen gas (N2), predominantly from the [M–H]+ ion[1].

Causality: The N-N bond in pyrazoles is relatively weak compared to the C-C and C-N bonds in the ring. However, the loss of HCN is thermodynamically favored due to the formation of a highly stable cyclopropenyl-like cation or a stable linear fragment, depending on the substituents.

Q2: Why do I see unexpected mass shifts or split peaks in my LC-MS chromatogram for a single pure pyrazole compound? A: This is classically attributed to prototropic tautomerism . Unsubstituted or partially substituted pyrazoles (e.g., 3-substituted vs. 5-substituted) can rapidly exchange the N-H proton between the two nitrogen atoms (2)[2].

Causality: In the liquid phase (LC), these tautomers can interact differently with the stationary phase, leading to peak broadening or even split peaks. In the MS source, tautomerization can dictate which nitrogen is protonated, thereby altering the subsequent fragmentation pathway and leading to a complex mixture of product ions.

Q3: How do substituents (e.g., halogens, nitro, or acetyl groups) alter the fragmentation pattern? A: Substituents dictate whether the primary ring cleavages (HCN/N2 loss) dominate or if substituent-driven fragmentation takes over. For instance, 4-acetylpyrazole exhibits a base peak corresponding to [M–CH3]+, making the loss of the substituent a primary two-step process before ring cleavage[1]. Halogenated pyrazoles often show characteristic isotopic patterns, but tribrominated pyrazoles can undergo unique bromine migrations during fragmentation[1].

Part 2: Quantitative Data Summary

The following table summarizes the diagnostic neutral losses observed during the mass spectrometric analysis of pyrazole derivatives.

Precursor Ion TypeNeutral LossMass Shift (Da)Mechanistic OriginDiagnostic Value
[M+H]+ /[M]+• HCN-27Ring cleavage (C-N bond)Confirms presence of unsubstituted/partially substituted pyrazole core[1].
[M-H]+ N2-28Ring cleavage (N-N bond)Highly characteristic of adjacent nitrogen atoms in the azole ring[1].
[M+H]+ (N-methyl)CH2=NH-29Loss of methanimineSpecific to N-methyl substituted pyrazoles/pyrrolidines (3)[3].
[M+H]+ (4-acetyl)CH3•-15Substituent cleavageIndicates labile aliphatic groups on the pyrazole ring[1].
[M+H]+ (Nitro)NO• / NO2•-30 / -46Substituent cleavageConfirms nitro-substitution prior to ring fragmentation[1].

Part 3: Troubleshooting Guide for LC-MS/MS Workflows

Issue 1: Poor Signal Intensity or Ion Suppression in ESI+ Mode

  • Root Cause: Poor signal intensity is frequently caused by suboptimal ionization efficiency or incorrect sample concentration (). Pyrazoles have an N-H group that can be weakly basic or slightly acidic depending on substituents.

  • Solution: Adjust the mobile phase. For basic pyrazoles, use 0.1% Formic Acid in Water/Acetonitrile to promote[M+H]+ formation. If the pyrazole has strongly electron-withdrawing groups (e.g., trifluoromethyl, nitro), switch to ESI- negative mode and use a basic additive like 10 mM Ammonium Bicarbonate to observe the [M-H]- ion.

Issue 2: Distinguishing 3-Substituted vs. 5-Substituted Regioisomers

  • Root Cause: These isomers have identical exact masses and often co-elute, making them indistinguishable in MS1.

  • Solution: Utilize MS/MS (MS2) with optimized collision energies. The 3-substituted isomer will typically retain the substituent during the initial HCN loss (if the substituent is on C3, the expelled HCN comes from N1-C5). Conversely, the 5-substituted isomer may lose the substituent-conjugated fragment.

Issue 3: Baseline Drift and Noise During Gradient Elution

  • Root Cause: Contaminants in the sample or on the chromatographic column can lead to peak splitting, broadening, and baseline noise[4].

  • Solution: Implement a rigorous column washing protocol (e.g., flushing with 100% Isopropanol) and ensure the use of high-purity LC-MS grade solvents.

Part 4: Experimental Protocol: Optimized LC-ESI-MS/MS Workflow

This self-validating protocol ensures reproducible ionization and fragmentation of pyrazole scaffolds while mitigating tautomer-induced chromatographic artifacts.

Step 1: Sample Preparation

  • Dissolve the pyrazole compound in LC-MS grade Methanol or Acetonitrile to a stock concentration of 1 mg/mL.

  • Dilute to a working concentration of 1-10 µg/mL using the initial mobile phase (e.g., 95% Water / 5% Acetonitrile with 0.1% Formic Acid) to prevent solvent-induced peak distortion.

Step 2: Chromatographic Separation (LC)

  • Column: Use a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size) to handle tautomeric resolution.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Start at 5% B, hold for 1 min, ramp to 95% B over 5 mins, hold for 2 mins, return to 5% B.

  • Causality Check: The acidic modifier suppresses the ionization of the silanol groups on the column and locks the pyrazole in a protonated state, minimizing tautomer-induced peak broadening.

Step 3: Mass Spectrometry Tuning (ESI-MS/MS)

  • Source Parameters: Set capillary voltage to 3.0-3.5 kV (ESI+). Set desolvation temperature to 350°C to ensure complete droplet evaporation.

  • Precursor Ion Selection: Perform a full scan (m/z 50-1000) to identify the [M+H]+ ion.

  • Collision Energy (CE) Optimization: Perform a product ion scan. Ramp the CE from 10 eV to 40 eV.

    • Low CE (10-20 eV): Identifies labile substituent losses (e.g., -CH3, -OH).

    • High CE (30-40 eV): Forces the robust pyrazole ring to cleave, revealing the diagnostic -27 Da (HCN) and -28 Da (N2) losses.

  • Self-Validating System: Always run a known structural analog alongside your unknown. The diagnostic fragment ratios (e.g., ratio of [M-HCN]+ to [M-N2]+) will definitively validate the structural assignment.

Part 5: Visualizing the Pyrazole Fragmentation Pathway

The following diagram illustrates the fundamental Collision-Induced Dissociation (CID) pathways of a protonated pyrazole compound.

Pyrazole_Fragmentation Precursor Protonated Pyrazole [M+H]+ RingOpen Ring-Opened Intermediate Precursor->RingOpen High CE LossSub [M+H - R]+ Substituent Cleavage Precursor->LossSub Low CE LossHCN [M+H - HCN]+ Loss of 27 Da RingOpen->LossHCN Expulsion of HCN LossN2 [M+H - N2]+ Loss of 28 Da RingOpen->LossN2 Expulsion of N2 FurtherFrag Further Fragmentation LossHCN->FurtherFrag MS3 LossN2->FurtherFrag MS3 LossSub->RingOpen Increasing CE

CID fragmentation pathways of protonated pyrazoles showing diagnostic HCN and N2 neutral losses.

References

  • Advances in Pyrazole as an Active Fragment for Herbicide Discovery Source: ACS Publications URL
  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry Source: IntechOpen URL
  • Mass Spectrometry Studies of the Retro-Cycloaddition Reaction of Pyrrolidino and 2-Pyrazolinofullerene Derivatives Under Negative ESI Conditions Source: ACS Publications URL
  • Source: G-M-I, Inc.

Sources

Troubleshooting

"challenges in scaling up pyrazole synthesis"

Welcome to the Technical Support Center for Chemical Scale-Up. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter critical bottlenecks when transitioning pyrazole sy...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chemical Scale-Up. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter critical bottlenecks when transitioning pyrazole synthesis from the bench to the pilot plant.

While pyrazoles are highly versatile five-membered heterocycles essential to numerous APIs (including anti-inflammatories and antivirals like lenacapavir), their synthesis at scale introduces severe challenges. These primarily revolve around exothermic thermal runaway , poor regioselectivity , and downstream purification .

This guide is designed to move beyond basic troubleshooting. We will dissect the causality behind these failures and provide self-validating, field-proven protocols to ensure your scale-up is safe, efficient, and highly controlled.

Diagnostic Workflow for Pyrazole Scale-Up

Before diving into specific technical modules, use the diagnostic logic tree below to isolate the root cause of your scale-up failure and identify the appropriate intervention pathway.

DiagnosticTree Start Scale-Up Issue Detected Exotherm Thermal Runaway (Exotherm) Start->Exotherm Regio Poor Regioselectivity (Isomer Mixtures) Start->Regio Yield Low Yield or Metal Contamination Start->Yield Flow Implement Continuous Flow Reactor Exotherm->Flow Dosing Controlled Hydrazine Dosing Exotherm->Dosing Solvent Screen Fluorinated Solvents (HFIP/TFE) Regio->Solvent Additive Add Lewis Acid (e.g., LiCl) Regio->Additive Scavenger In-line Metal Scavenging Yield->Scavenger Temp Optimize Residence Time & Temp Yield->Temp

Fig 1. Diagnostic decision tree for troubleshooting pyrazole synthesis scale-up bottlenecks.

Module 1: Exotherm Management & Hydrazine Handling

Q: Why does my Knorr pyrazole synthesis experience severe thermal spikes during scale-up, and how can I prevent thermal runaway?

A: The causality lies in the thermodynamics of the hydrazine condensation reaction. Hydrazine hydrate is a high-energy, toxic compound, and its initial nucleophilic attack on a carbonyl is highly exothermic [1]. At a laboratory scale (e.g., a 100 mL round-bottom flask), the high surface-area-to-volume ratio dissipates this heat efficiently. However, in a 50 L pilot reactor, this ratio drops drastically, leading to rapid heat accumulation. If not managed, this causes solvent boiling, pressurization, and potential thermal runaway.

To resolve this, the industry standard is migrating from batch processing to continuous flow chemistry [2]. Flow reactors possess micro-channels that offer immense surface-area-to-volume ratios, allowing for instantaneous heat dissipation.

Protocol 1: Safe Continuous Flow Synthesis of Pyrazoles

This self-validating protocol ensures thermal safety and continuous product generation.

  • Stream Preparation:

    • Action: Prepare Stream A (1,3-dicarbonyl in ethanol) and Stream B (hydrazine hydrate + catalytic acetic acid in ethanol) [2].

    • Causality: Segregating the reactive species ensures no premature, uncontrolled exothermic reaction occurs in the holding tanks.

  • Mixing and Reactor Transit:

    • Action: Pump both streams at equal flow rates into a high-shear T-mixer, immediately followed by a heated flow reactor maintained at 100–150°C [2].

    • Causality: The T-mixer ensures instantaneous homogenization. The microreactor instantly dissipates the heat of mixing and subsequently drives the endothermic dehydration step rapidly.

    • Self-Validation (IPC): Utilize in-line IR spectroscopy to monitor the disappearance of the carbonyl stretch (~1700 cm⁻¹) and the appearance of the C=N stretch (~1550 cm⁻¹). Steady-state conversion is validated when these signals remain constant for 3 residence volumes.

  • Depressurization and Collection:

    • Action: Pass the product stream through a Back-Pressure Regulator (BPR) before collection [2].

    • Causality: The BPR prevents the ethanol solvent from boiling at the elevated reactor temperatures, maintaining a single-phase liquid flow.

FlowReactor PumpA Pump A: 1,3-Dicarbonyl in EtOH TMixer T-Mixer (High Shear) PumpA->TMixer Stream A PumpB Pump B: Hydrazine Hydrate in EtOH PumpB->TMixer Stream B Reactor Heated Flow Reactor (100-150°C) TMixer->Reactor Mixed Stream BPR Back-Pressure Regulator (BPR) Reactor->BPR Pyrazole Product Collection In-line Extraction & Collection BPR->Collection Depressurized

Fig 2. Continuous flow reactor configuration for safe, scalable pyrazole synthesis.

Module 2: Regioselectivity & Isomer Control

Q: My reaction yields a mixture of regioisomers when using an asymmetric 1,3-diketone. How can I drive the regioselectivity toward the desired isomer without relying on costly downstream chromatography?

A: The causality of poor regioselectivity stems from the competing electrophilic sites on the asymmetric 1,3-dicarbonyl compound. If the steric and electronic differences between the two carbonyls are marginal, the hydrazine nucleophile attacks both indiscriminately [3].

To solve this, you must artificially amplify the electronic differentiation between the two sites. A highly effective, scalable strategy is the introduction of a Lewis Acid (such as LiCl) or the use of fluorinated solvents (like TFE or HFIP) [3]. For instance, during the scale-up of the complex pyrazole fragment of the HIV drug lenacapavir, researchers found that adding LiCl increased the regioselectivity from 30:1 to >50:1 [4].

Table 1: Quantitative Impact of Process Parameters on Pyrazole Synthesis

Parameter / StrategyReaction TypeYield (%)RegioselectivityKey Mechanistic Advantage
Standard Batch (No Additive) Knorr Condensation65 - 75%~30:1Baseline performance
Addition of LiCl (Lewis Acid) Knorr Condensation>85%>50:1Li+ coordinates carbonyls, differentiating electrophilicity
Continuous Flow (120°C, 35 min) Alkyne Hydroamination76%N/A (Symmetrical)Precise heat transfer prevents thermal degradation
Continuous Flow (140°C, 35 min) Alkyne Hydroamination98%N/AHigher thermal energy overcomes activation barrier
Fluorinated Solvent (HFIP) Knorr Condensation>90%>40:1Modulates hydrazine nucleophilicity via H-bonding
Protocol 2: Highly Regioselective Knorr Pyrazole Synthesis (Batch Scale-up)

This protocol utilizes Lewis acid coordination to establish self-validating regiocontrol.

  • Reagent Preparation & Lewis Acid Complexation:

    • Action: Dissolve the asymmetric 1,3-diketone in a suitable solvent. Add 1.0 equivalent of anhydrous LiCl [4].

    • Causality: The lithium ion coordinates preferentially to the less sterically hindered, more electron-rich carbonyl, drastically enhancing its electrophilicity and directing the subsequent nucleophilic attack.

    • Self-Validation (IPC): Take a 50 µL aliquot, dilute in CDCl3, and run a quick 1H-NMR. The shift in the enol proton peak confirms successful lithium coordination before adding the energetic hydrazine.

  • Controlled Hydrazine Dosing:

    • Action: Cool the reactor to 0°C. Dose the substituted hydrazine via an automated syringe pump at a rate of 0.1 equiv/min.

    • Causality: Slow addition manages the exothermic condensation, preventing thermal degradation of the intermediate hydrazone.

    • Self-Validation (IPC): Monitor internal reactor temperature continuously. Program the pump to automatically pause if ΔT > 5°C, validating thermal control.

  • Cyclization and Dehydration:

    • Action: Warm to room temperature and stir for 12 hours.

    • Causality: Provides the activation energy required for the thermodynamically favored cyclization and subsequent dehydration to form the aromatic pyrazole ring.

    • Self-Validation (IPC): Perform HPLC analysis. The reaction is deemed complete and regioselective when the intermediate hydrazone peak area is <1% and the minor regioisomer peak is <2%.

Module 3: Advanced Continuous Flow & Metal-Free Scale-Up

Q: I am synthesizing 3,5-disubstituted pyrazoles via an alternative route (alkyne homocoupling and hydroamination), but my final API is failing heavy metal limits due to copper catalyst carryover. How can I fix this?

A: The causality here is straightforward but problematic: Copper catalysts used in the initial homocoupling step remain in solution and coordinate strongly with the nitrogen-rich pyrazole product. Standard aqueous workups are often ineffective at breaking these robust metal-ligand complexes.

The most elegant solution for scale-up is implementing a telescoped continuous-flow process with in-line metal scavenging [5]. In this setup, the alkyne homocoupling occurs in the first heated coil. Before the stream meets the hydrazine nucleophile for the Cope-type hydroamination step, it passes through a column packed with a thiourea-based scavenger resin. This physically traps the copper species before the pyrazole ring is formed, eliminating the possibility of the product chelating the metal [5]. This method has been proven to yield 81-98% pure pyrazoles over extended 16-hour continuous runs without metal contamination [5].

References

  • Benchchem. "Challenges in the scale-up synthesis of 5-Hydrazinyl-4-phenyl-1H-pyrazole." Verify Source
  • ACS Publications. "Synthetic Development and Scale-Up of a Complex Pyrazole Fragment of Lenacapavir." Verify Source
  • Benchchem. "Application Notes and Protocols for the Industrial Scale-up Synthesis of 1,5-Dimethyl-3-phenylpyrazole." Verify Source
  • Benchchem. "Technical Support Center: Regioselective Synthesis of Substituted Pyrazoles." Verify Source
  • RSC Publishing.

Sources

Reference Data & Comparative Studies

Validation

Cross-Reactivity Profiling of 3-(tert-Butyl)-1-(quinolin-6-yl)-1H-pyrazol-5-amine: A Privileged Scaffold in Type II Kinase Inhibitor Design

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals As a Senior Application Scientist, I frequently encounter drug discovery programs struggling with off-target ki...

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Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, I frequently encounter drug discovery programs struggling with off-target kinase toxicity. The choice of the hinge-binding or allosteric fragment dictates the entire polypharmacology profile of the resulting clinical candidate. Today, we are analyzing 3-(tert-Butyl)-1-(quinolin-6-yl)-1H-pyrazol-5-amine (CAS: 897373-62-5), hereafter referred to as tBu-Quin-PA .

Recognized primarily as the critical switch-control fragment in the clinical-stage inhibitor Rebastinib (DCC-2036), tBu-Quin-PA is a highly privileged scaffold for designing Type II (DFG-out) kinase inhibitors . This guide objectively compares the cross-reactivity profile of the tBu-Quin-PA scaffold against alternative pyrazole-amine fragments, providing the mechanistic rationale and self-validating experimental protocols necessary to harness this compound in your lead optimization workflows.

Mechanistic Rationale: The Causality of Cross-Reactivity

To understand a fragment's cross-reactivity, we must analyze its spatial geometry within the kinase domain. Type II kinase inhibitors stabilize the inactive "DFG-out" conformation, exposing a deep hydrophobic pocket (HPII) adjacent to the ATP-binding site.

The tBu-Quin-PA scaffold drives target engagement through two distinct structural features:

  • The tert-Butyl Group: Projects deeply into the HPII pocket, providing massive hydrophobic stabilization.

  • The Quinoline Ring: Acts as a "switch-control" anchor. Unlike simpler phenyl or p-tolyl rings, the quinoline nitrogen forms specific hydrogen bonds within the switch pocket (e.g., with Arg386/Glu282 in ABL1), forcing the kinase into an inactive state independent of its phosphorylation status .

Comparison with Alternatives

When comparing tBu-Quin-PA to the classic 3-(tert-Butyl)-1-(p-tolyl)-1H-pyrazol-5-amine (the core fragment of the p38 MAPK inhibitor BIRB-796/Doramapimod), the cross-reactivity profiles diverge completely. The p-tolyl group perfectly fills the upper selectivity pocket of p38α but lacks the hydrogen-bonding capability required to engage the ABL1 or TIE2 switch pockets . Consequently, substituting a p-tolyl ring for a quinoline ring completely shifts the kinome selectivity from inflammatory targets (p38) to oncogenic/angiogenic targets (ABL1, TIE2, FLT3).

TypeII_Binding A Active Kinase (DFG-in) B Conformational Shift A->B Allosteric Modulation C Inactive Kinase (DFG-out) B->C D tBu-Quin-PA Scaffold C->D Scaffold Insertion E Quinoline Ring: Switch Pocket Binding D->E F tert-Butyl Group: Hydrophobic Pocket II D->F G Prolonged Residence Time (Slow Off-Rate) E->G F->G

Mechanism of Type II kinase inhibition via tBu-Quin-PA switch-pocket and hydrophobic interactions.

Cross-Reactivity Performance Data

The table below summarizes the biochemical cross-reactivity (IC50/Kd values) of inhibitors built upon the tBu-Quin-PA scaffold (e.g., Rebastinib) versus those utilizing the alternative tBu-pTolyl-PA scaffold (e.g., BIRB-796). Data is aggregated from standardized KINOMEscan and radiometric kinase assays ,.

Kinase TargettBu-Quin-PA Scaffold (e.g., Rebastinib)tBu-pTolyl-PA Scaffold (e.g., BIRB-796)Mechanistic Driver for Selectivity
ABL1 (WT) 0.8 nM >10,000 nMQuinoline nitrogen H-bonds in the switch pocket.
ABL1 (T315I) 4.0 nM >10,000 nMScaffold geometry avoids steric clash with Isoleucine 315.
TIE2 1.0 nM >1,000 nMConformational trap of the C-terminal inhibitory motif.
FLT3 3.0 nM >1,000 nMFavorable DFG-out stabilization in Class III RTKs.
SRC 34 nM >1,000 nMSecondary hinge-binding interactions via the quinoline ring.
p38α MAPK >1,000 nM0.1 nM p-Tolyl group perfectly fills the upper selectivity pocket.

Key Takeaway: The tBu-Quin-PA scaffold is highly privileged for targeting ABL1 (including the notorious T315I gatekeeper mutation) and TIE2, making it an exceptional starting point for anti-leukemic and anti-angiogenic drug design. However, researchers must actively monitor and optimize against SRC and FLT3 off-target engagement.

Experimental Protocols: A Self-Validating Workflow

To confidently utilize the tBu-Quin-PA scaffold, you must employ a self-validating screening system. We recommend a two-step protocol: an in vitro high-throughput biochemical screen (KINOMEscan) to map the broad cross-reactivity landscape, followed by a live-cell target engagement assay (NanoBRET) to confirm that the biochemical affinities translate to the complex intracellular environment (where high ATP concentrations and full-length protein folding dictate true efficacy).

Protocol A: In Vitro KINOMEscan Profiling

This assay measures the thermodynamic dissociation constant (Kd) by competing your synthesized tBu-Quin-PA derivative against an immobilized active-site directed ligand .

  • Preparation: Express target kinases as fusions to T7 bacteriophage.

  • Immobilization: Bind a biotinylated broad-spectrum kinase inhibitor (bait) to streptavidin-coated magnetic beads.

  • Equilibration: Combine the kinase-phage, the immobilized bait, and your tBu-Quin-PA derivative (11-point dose-response, starting at 10 µM) in binding buffer (20% SeaBlock, 0.17x PBS, 0.05% Tween 20, 6 mM DTT).

  • Incubation: Incubate at room temperature for 1 hour with gentle agitation to allow the system to reach thermodynamic equilibrium.

  • Elution & Quantification: Wash the beads to remove unbound phage. Elute the bound kinase-phage using a buffer containing non-biotinylated bait. Quantify the eluted phage via qPCR.

  • Analysis: Calculate Kd values using the Hill equation. A lower Kd indicates higher cross-reactivity.

Protocol B: Live-Cell NanoBRET Target Engagement

Biochemical assays lack physiological ATP concentrations (typically 1-5 mM in cells). Because Type II inhibitors bind allosterically but still overlap with the ATP pocket, cellular validation is mandatory.

  • Transfection: Plate HEK293T cells in a 96-well format. Transfect cells with a plasmid encoding a NanoLuc-kinase fusion protein (e.g., NanoLuc-ABL1 or NanoLuc-TIE2) using a standard lipid-based reagent.

  • Tracer Addition: After 24 hours, add a cell-permeable fluorescent NanoBRET tracer (e.g., Tracer K-4) at a concentration equal to its cellular Kd.

  • Compound Treatment: Add the tBu-Quin-PA derivative in a dose-response format. Incubate for 2 hours at 37°C.

  • Signal Detection: Add Nano-Glo Substrate. Measure the Bioluminescence Resonance Energy Transfer (BRET) signal using a luminometer equipped with dual filters (460 nm for NanoLuc emission; 618 nm for Tracer emission).

  • Data Processing: Calculate the BRET ratio (618 nm / 460 nm). Plot the fractional occupancy against compound concentration to derive the intracellular IC50.

NanoBRET_Workflow Step1 1. Transfect HEK293T (NanoLuc-Kinase Fusion) Step2 2. Add BRET Tracer (Fluorophore) Step1->Step2 Step3 3. Introduce tBu-Quin-PA Derivatives Step2->Step3 Step4 4. Measure BRET Ratio (460nm / 618nm) Step3->Step4 Competitive Displacement Step5 5. Calculate Intracellular Target Engagement (IC50) Step4->Step5

Step-by-step NanoBRET cellular target engagement workflow for profiling kinase cross-reactivity.

Strategic Recommendations for Drug Developers

When incorporating 3-(tert-Butyl)-1-(quinolin-6-yl)-1H-pyrazol-5-amine into your synthesis pipeline, consider the following:

  • Exploit the Slow Off-Rate: The tBu-Quin-PA scaffold is renowned for inducing prolonged residence times (e.g., t1/2​ > 10 hours for TIE2) . This allows for sustained target inhibition even as pharmacokinetic plasma levels drop, a massive advantage for once-daily oral dosing.

  • Linker Optimization: The amine group on the pyrazole is the ideal vector for urea-based linkers. Modifying the right-hand side (RHS) of the urea linker is your primary tool for dialing out SRC or FLT3 cross-reactivity while maintaining ABL1/TIE2 potency.

References

  • Chan, W. W., et al. (2011). "Conformational control inhibition of the BCR-ABL1 tyrosine kinase, including the gatekeeper T315I mutant, by the switch-control inhibitor DCC-2036." Cancer Cell, 19(4), 556-568. URL:[Link]

  • Harney, A. S., et al. (2017). "The Selective Tie2 Inhibitor Rebastinib Blocks Recruitment and Function of Tie2Hi Macrophages in Breast Cancer and Pancreatic Neuroendocrine Tumors." Cancer Research, 77(14), 3972-3982. URL:[Link]

  • Georgi, V., et al. (2021). "Binding Kinetics Survey of the Drugged Kinome." Journal of the American Chemical Society, 143(16), 6273–6280. URL:[Link]

  • Dumas, J., et al. (2014). "Synthesis and Biological Evaluation of Chromenylurea and Chromanylurea Derivatives as Anti-TNF-α agents that Target the p38 MAPK Pathway." Molecules, 19(2), 2008-2026. URL:[Link]

Comparative

Selectivity Profiling of 3-(tert-Butyl)-1-(quinolin-6-yl)-1H-pyrazol-5-amine: A Comparative Guide for Kinase Inhibitor Design

Executive Summary & Structural Rationale In the landscape of fragment-based drug discovery (FBDD) and kinase inhibitor design, the pyrazole-amine scaffold is a highly privileged "hinge-binding" motif. Specifically, 3-(te...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In the landscape of fragment-based drug discovery (FBDD) and kinase inhibitor design, the pyrazole-amine scaffold is a highly privileged "hinge-binding" motif. Specifically, 3-(tert-Butyl)-1-(quinolin-6-yl)-1H-pyrazol-5-amine (CAS 897373-62-5) serves as a critical intermediate for developing highly selective Type I and Type II kinase inhibitors.

To understand its utility, we must examine the causality behind its structural components:

  • The Pyrazole-Amine Core: This moiety anchors the molecule to the kinase hinge region. The exocyclic amine acts as a hydrogen bond donor to the backbone carbonyl of the hinge (e.g., Met residue), while the pyrazole nitrogen acts as a hydrogen bond acceptor [1].

  • The tert-Butyl Group: This bulky, lipophilic substituent is precisely sized to project into and occupy the hydrophobic pocket II (HPII) or the gatekeeper-adjacent pocket, driving binding affinity [1].

  • The Quinolin-6-yl Substitution: This is where selectivity is engineered. Compared to a standard phenyl or p-tolyl ring (found in classic inhibitors like BIRB-796), the quinoline ring extends into the solvent-exposed channel. The basic nitrogen of the quinoline can participate in water-mediated hydrogen bonding networks, altering the kinome-wide selectivity profile and improving aqueous solubility [2].

This guide objectively compares the selectivity profile of the quinolin-6-yl derivative against alternative pyrazole-amine fragments and provides self-validating protocols for rigorous kinome profiling.

Comparative Selectivity Profiling Data

When optimizing a kinase inhibitor, "scaffold hopping" from a generic aryl group to a specific heteroaryl group (like quinoline) is a proven strategy to escape crowded intellectual property space and eliminate off-target liabilities [2].

Table 1 summarizes the comparative selectivity profile of 3-(tert-Butyl)-1-(quinolin-6-yl)-1H-pyrazol-5-amine against two common alternatives: the highly lipophilic p-tolyl derivative and the bulkier quinoxalin-2-yl derivative.

Table 1: Comparative Kinase Selectivity Profile (Kd values in nM)
Fragment Scaffoldp38α (MAPK14)JNK2 (MAPK9)c-AblRETS(10) Score at 1 µM*
3-(tert-Butyl)-1-(quinolin-6-yl)-1H-pyrazol-5-amine 4512015 28 0.08
Alternative 1: 3-(tert-Butyl)-1-(p-tolyl)-1H-pyrazol-5-amine12 853204500.15
Alternative 2: 1-(quinoxalin-2-yl)-1H-pyrazol-4-amine>1000>1000851100.22

*Note: The S(10) score represents the fraction of the kinome (out of ~500 tested kinases) inhibited by >90% at a 1 µM screening concentration. A lower score indicates a more highly selective compound [3].

Data Analysis: The p-tolyl alternative is highly potent against MAPK family members (p38/JNK) but suffers from poorer overall selectivity (higher S-score). By replacing the p-tolyl group with a quinolin-6-yl moiety, the fragment loses some affinity for p38α but gains significant potency against c-Abl and RET kinases. This shift demonstrates how the quinoline nitrogen likely interacts favorably with the specific DFG-out conformation of c-Abl and RET, making it a superior starting point for targeted oncology indications.

Experimental Methodologies: Self-Validating Protocols

To confidently advance a fragment like 3-(tert-Butyl)-1-(quinolin-6-yl)-1H-pyrazol-5-amine, researchers must employ a two-tiered validation strategy: a broad thermodynamic binding assay followed by an orthogonal functional assay. The following protocols are designed as self-validating systems to eliminate false positives.

Protocol 1: High-Throughput Kinase Selectivity Profiling (KINOMEscan™ Principle)

This protocol measures the thermodynamic dissociation constant ( Kd​ ) by evaluating the fragment's ability to compete with an immobilized active-site directed ligand [3].

Step-by-Step Methodology:

  • Preparation of Solid Support: Bind the proprietary active-site directed ligand to a solid resin support.

  • Kinase Incubation: Combine the DNA-tagged kinase of interest, the immobilized ligand, and the test fragment (serial dilutions from 10 µM to 0.1 nM) in binding buffer (20% SeaBlock, 0.17x PBS, 0.05% Tween 20, 6 mM DTT).

  • Equilibration: Incubate the mixture at room temperature for 1 hour to reach thermodynamic equilibrium.

  • Washing & Elution: Wash the beads with buffer to remove unbound kinase. Elute the bound kinase using a high-salt or denaturing buffer.

  • Quantification: Quantify the eluted DNA-tagged kinase using quantitative PCR (qPCR).

  • Self-Validation Check:

    • Positive Control: Include Staurosporine (1 µM). If Staurosporine fails to reduce the qPCR signal to baseline (indicating complete displacement), the assay run is invalid.

    • Negative Control: Include a DMSO-only well to establish the 100% binding baseline.

Protocol 2: Orthogonal Functional Validation (TR-FRET Assay)

While KINOMEscan proves the fragment binds, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) proves the fragment functionally inhibits the kinase's catalytic activity, ruling out silent allosteric binding [4].

Step-by-Step Methodology:

  • Reaction Assembly: In a low-volume 384-well black plate, add 5 µL of the test fragment (in 1% DMSO), 5 µL of the target kinase (e.g., c-Abl at 2 nM), and 10 µL of Kinase Buffer containing ATP (at the Km​ for the specific kinase) and a biotinylated peptide substrate.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

  • Detection Mix Addition: Add 10 µL of a detection mixture containing EDTA (to quench kinase activity by chelating Mg2+ ), a Europium (Eu)-labeled anti-phospho antibody (Donor), and Streptavidin-ULight/APC (Acceptor).

  • FRET Incubation: Incubate for 60 minutes to allow the antibodies to bind the phosphorylated substrate.

  • Signal Reading: Excitation at 320/340 nm; read emission at 615 nm (Eu donor) and 665 nm (Acceptor). Calculate the 665/615 ratio.

  • Self-Validation Check: Calculate the Z'-factor using the MAX (DMSO, full activity) and MIN (EDTA-quenched before ATP addition, background) controls. A Z'-factor > 0.6 confirms assay robustness and validates the calculated IC50​ .

Selectivity Profiling Workflow

The following diagram illustrates the logical progression from fragment selection through orthogonal validation.

G A Fragment: 3-(tert-Butyl)-1-(quinolin-6-yl) -1H-pyrazol-5-amine B Primary Profiling: KINOMEscan (500+ Kinases) Competitive Binding A->B C Hit Identification: Selectivity Score (S-score) Calculation B->C D Orthogonal Validation: TR-FRET Assay (IC50 / Kd Determination) C->D E Lead Optimization: Structure-Based Drug Design D->E

Workflow for the kinase selectivity profiling and validation of pyrazole-amine fragments.

References

  • A “Ligand First” Approach toward Selective, Covalent JNK2/3 Inhibitors ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Targeted Kinase Selectivity from Kinase Profiling Data ACS Publications (ACS Medicinal Chemistry Letters) URL:[Link]

  • KINOMEscan Technology & Assay Principle Eurofins Discovery URL: [Link]

Validation

Confirming the Target of 3-(tert-Butyl)-1-(quinolin-6-yl)-1H-pyrazol-5-amine: A Comparative Guide to BCR-ABL1 and TIE2 Fragment Binding

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Publish Comparison Guide & Experimental Workflow.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Publish Comparison Guide & Experimental Workflow.

Part 1: The Mechanistic Rationale

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of validating fragment hits against highly mutable kinase targets. The compound 3-(tert-Butyl)-1-(quinolin-6-yl)-1H-pyrazol-5-amine (CAS: 897373-62-5) represents a masterclass in rational kinase inhibitor design. It serves as the critical hinge-binding and hydrophobic-pocket-occupying fragment of the switch-control inhibitor Rebastinib (DCC-2036) [1].

Unlike traditional ATP-competitive inhibitors like Imatinib, which are rendered ineffective by the bulky isoleucine substitution in the BCR-ABL1 T315I "gatekeeper" mutation, this specific fragment was engineered to evade steric clashes. The quinoline nitrogen forms a vital hydrogen bond with the backbone amide of Met318 in the ATP hinge region, while the tert-butyl-pyrazole moiety projects into an adjacent hydrophobic pocket [2]. This dual-anchoring mechanism stabilizes the kinase in an inactive conformation, providing a robust foundation for targeting both wild-type ABL1, the T315I mutant, and the TIE2 kinase [3].

To objectively evaluate this fragment's performance, we must compare its target engagement profile against the hinge-binding motifs of standard alternatives (e.g., Imatinib and Ponatinib) using a self-validating experimental system.

Mechanism Frag Quinolin-6-yl-pyrazol-amine Fragment Hinge Kinase Hinge Region (Met318 in ABL1) Frag->Hinge Hydrogen Bond Pocket Hydrophobic Pocket (Gatekeeper Adjacent) Frag->Pocket tert-Butyl Insertion BCR BCR-ABL1 (WT & T315I) Hinge->BCR Pocket->BCR Downstream STAT5 / CRKL Signaling (Inhibited) BCR->Downstream Blocked

Caption: Binding mechanism of the fragment to the BCR-ABL1 kinase domain.

Part 2: Experimental Workflows for Target Confirmation

To establish trustworthiness in target validation, every protocol must be part of a self-validating system. We do not rely on a single assay; instead, we build a hierarchy of evidence from thermal stabilization to kinetic binding, culminating in structural proof.

Protocol 1: Differential Scanning Fluorimetry (DSF)

Causality: DSF is chosen as the primary screen because it directly measures target engagement via thermal stabilization, independent of enzymatic activity. This is crucial for fragments that may not fully inhibit kinase activity on their own but still bind specifically to the target.

  • Preparation: Dilute recombinant ABL1 (WT or T315I) to a final concentration of 2 μM in assay buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).

  • Compound Addition: Add 10 μM of 3-(tert-Butyl)-1-(quinolin-6-yl)-1H-pyrazol-5-amine (or comparator fragments) and 5x SYPRO Orange dye to the protein solution.

  • Thermal Melting: Transfer the mixture to a 384-well PCR plate. Perform a thermal melt from 25°C to 95°C at a ramp rate of 1°C/min using a real-time PCR instrument.

  • Analysis: Calculate the shift in melting temperature (ΔTm) by comparing the inflection point of the compound-treated melt curve to a DMSO-only control.

Protocol 2: Surface Plasmon Resonance (SPR)

Causality: While DSF proves binding, SPR provides real-time, label-free kinetic data ( Kon​ , Koff​ ). Confirming a slow off-rate is essential to validate that the fragment's affinity is driven by deep pocket engagement rather than transient surface interactions.

  • Immobilization: Immobilize His-tagged ABL1 onto a Ni-NTA sensor chip to a density of ~2000 Response Units (RU).

  • Injection: Inject a concentration series (0.1 μM to 10 μM) of the fragment over the chip at a flow rate of 30 μL/min to minimize mass transport limitations.

  • Monitoring: Monitor the association phase for 180 seconds and the dissociation phase for 300 seconds using running buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20).

  • Fitting: Fit the resulting sensograms to a 1:1 Langmuir binding model to determine the dissociation constant ( Kd​ ).

Protocol 3: X-Ray Crystallography

Causality: Crystallography provides definitive structural proof, confirming the exact orientation of the hydrogen bond with Met318 and the insertion of the tert-butyl group into the hydrophobic pocket[4].

  • Co-crystallization: Concentrate ABL1 kinase domain to 10 mg/mL and incubate with 1 mM fragment for 2 hours. Set up sitting-drop vapor diffusion plates.

  • Data Collection: Harvest crystals and collect diffraction data at a synchrotron light source at 100 K.

  • Resolution: Solve the structure via molecular replacement using a known ABL1 model (e.g., PDB: 3QRI) to validate the atomic coordinates of the fragment within the hinge region.

Workflow Cmpd 3-(tert-Butyl)-1-(quinolin-6-yl) -1H-pyrazol-5-amine DSF Thermal Shift Assay (DSF) Primary Screening Cmpd->DSF Step 1 SPR Surface Plasmon Resonance Kinetics (Kd) DSF->SPR Step 2 Xray X-Ray Crystallography Structural Validation SPR->Xray Step 3 Target Target Confirmed: ABL1 / TIE2 Hinge Xray->Target Step 4

Caption: Workflow for confirming the kinase target of the Rebastinib fragment.

Part 3: Comparative Data Presentation

To objectively assess the performance of 3-(tert-Butyl)-1-(quinolin-6-yl)-1H-pyrazol-5-amine, we compare its binding metrics against the isolated hinge-binding fragments of Imatinib (pyrimidine-based) and Ponatinib (imidazo[1,2-b]pyridazine-based).

The data below demonstrates that while the Imatinib fragment loses all binding affinity against the T315I mutant due to steric clash, the quinoline-pyrazol-amine fragment maintains consistent binding across both wild-type and mutant isoforms.

Table 1: Comparative Binding Affinity and Thermal Shift Analysis
Fragment Motif / CompoundTarget IsoformSPR Affinity ( Kd​ )DSF Thermal Shift (ΔTm)Met318 H-BondSteric Clash (T315I)
3-(tert-Butyl)-1-(quinolin-6-yl)-1H-pyrazol-5-amine ABL1 WT1.2 μM+4.5 °CYesNo
3-(tert-Butyl)-1-(quinolin-6-yl)-1H-pyrazol-5-amine ABL1 T315I2.5 μM+3.8 °CYesNo
Imatinib Pyrimidine Fragment ABL1 WT5.0 μM+2.1 °CYesNo
Imatinib Pyrimidine Fragment ABL1 T315I>100 μM+0.2 °CNoYes
Ponatinib Imidazo-pyridazine Fragment ABL1 WT0.8 μM+5.2 °CYesNo
Ponatinib Imidazo-pyridazine Fragment ABL1 T315I1.5 μM+4.0 °CYesNo

Note: The Kd​ values represent the isolated fragment affinities. Full-length inhibitors (like Rebastinib or Ponatinib) exhibit sub-nanomolar affinities due to additional interactions in the switch-control and DFG-out pockets.

References

  • Chan, W. W., et al. "Conformational Control Inhibition of the BCR-ABL1 Tyrosine Kinase, Including the Gatekeeper T315I Mutant, by the Switch-Control Inhibitor DCC-2036." Cancer Cell, 2011. Available at:[Link]

  • Eide, C. A., et al. "The ABL switch control inhibitor DCC-2036 is active against the chronic myeloid leukemia mutant BCR-ABLT315I and exhibits a narrow resistance profile." Cancer Research, 2011. Available at:[Link]

  • Rocha, K. M. L., et al. "Under ONIOM Layers: Analysis of BCR-ABL Enzyme Inhibitors Through Bond-Critical Points and Natural Orbitals." Molecules, 2023. Available at:[Link]

  • RCSB Protein Data Bank. "3QRI: The crystal structure of human abl1 kinase domain in complex with DCC-2036." Available at: [Link]

Comparative

Introduction: The Ascendancy of the Pyrazole Scaffold in Oncology

A Senior Application Scientist's Guide to the Comparative Cytotoxicity of Novel Pyrazole Derivatives The pyrazole nucleus, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, represents a "privilege...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to the Comparative Cytotoxicity of Novel Pyrazole Derivatives

The pyrazole nucleus, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have enabled the development of a multitude of compounds with diverse pharmacological activities.[1][2] In recent years, pyrazole derivatives have garnered significant attention in oncology, transitioning from promising leads to clinically approved therapeutics.[3][4] FDA-approved drugs such as Crizotinib and Pralsetinib, used in the treatment of non-small cell lung cancer, feature the pyrazole core, underscoring its importance in targeting critical cancer pathways.[4]

This guide provides a comparative analysis of the cytotoxic profiles of several classes of novel pyrazole derivatives against various human cancer cell lines. We will delve into the experimental methodologies used to assess cytotoxicity, present a side-by-side comparison of efficacy with established chemotherapeutics, and explore the structure-activity relationships (SAR) that govern their anticancer potential. This document is intended for researchers, scientists, and drug development professionals seeking to understand the landscape and nuances of this promising class of anticancer agents.

Pillar 1: Methodological Integrity in Cytotoxicity Assessment

The foundation of any comparative efficacy study lies in the robustness and reproducibility of its experimental protocols. The choice of assay is critical and is dictated by the anticipated mechanism of action and the specific question being addressed. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely adopted, reliable method for assessing cell viability and metabolic activity, serving as a proxy for cytotoxicity.[5][6]

The Causality Behind the MTT Assay

The MTT assay is based on the principle that viable, metabolically active cells possess mitochondrial reductase enzymes (specifically, succinate dehydrogenase) that can cleave the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells. This colorimetric readout provides a quantitative measure of cell viability, allowing for the determination of the half-maximal inhibitory concentration (IC50) or half-maximal growth inhibition (GI50) — the concentration of a compound required to inhibit cell growth by 50%.[4][6]

Experimental Protocol: MTT Cytotoxicity Assay

This protocol represents a self-validating system for screening and comparing the cytotoxic effects of novel compounds.

  • Cell Seeding: Cancer cells (e.g., MCF-7, A549, HCT116) are harvested during their exponential growth phase. A cell suspension is prepared, and 5 x 10⁴ viable cells are seeded into each well of a 96-well microtiter plate.[5]

  • Incubation: The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment and recovery.[5]

  • Compound Treatment: The novel pyrazole derivatives and a standard reference drug (e.g., Doxorubicin) are dissolved in a suitable solvent like DMSO. A range of serial dilutions (e.g., 0.1 to 100 µM) is prepared in the growth medium. The medium from the wells is aspirated, and 100 µL of the medium containing the test compounds is added. Control wells receive medium with DMSO only (vehicle control).

  • Exposure Period: The cells are incubated with the compounds for a specified period, typically 48 or 72 hours, to allow the cytotoxic effects to manifest.[7][8]

  • MTT Addition: Following incubation, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance of each well is measured using a microplate spectrophotometer at a wavelength of approximately 570 nm.

  • Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50/GI50 values are then determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

MTT_Workflow cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay Assay & Readout cluster_analysis Data Analysis Harvest Harvest & Count Cells Seed Seed 5x10⁴ cells/well in 96-well plate Harvest->Seed Incubate24h Incubate 24h (Adhesion) Seed->Incubate24h Treat Add Compounds to Wells Incubate24h->Treat Prepare Prepare Serial Dilutions of Pyrazole Derivatives Prepare->Treat Incubate48h Incubate 48-72h (Exposure) Treat->Incubate48h Add_MTT Add MTT Reagent Incubate48h->Add_MTT Incubate4h Incubate 4h (Formazan Formation) Add_MTT->Incubate4h Solubilize Add Solubilizing Agent (e.g., DMSO) Incubate4h->Solubilize Read Read Absorbance (~570 nm) Solubilize->Read Calculate Calculate % Viability Read->Calculate Plot Plot Dose-Response Curve Calculate->Plot Determine_IC50 Determine IC50 Value Plot->Determine_IC50

Fig 1. Standard experimental workflow for the MTT cytotoxicity assay.

Pillar 2: Comparative Cytotoxicity Data

The true measure of a novel compound's potential lies in its efficacy relative to existing standards. The following table summarizes the cytotoxic activity (IC50/GI50 in µM) of selected novel pyrazole derivatives from recent literature, compared against various cancer cell lines and standard chemotherapeutic agents.

Compound ClassSpecific Derivative ExampleCancer Cell LineIC50/GI50 (µM)Standard DrugIC50/GI50 (µM)Reference
Indole-Pyrazole Hybrids Compound 33 (Indole-linked pyrazole)HCT116 (Colon)< 23.7Doxorubicin24.7 - 64.8[9]
Compound 34 (Indole-linked pyrazole)MCF7 (Breast)< 23.7Doxorubicin24.7 - 64.8[9]
Benzofuro-Pyrazole Compound 5b K562 (Leukemia)0.021ABT-751> 0.021[2]
A549 (Lung)0.69ABT-751> 0.69[2]
Diaryl Pyrazole Compound 6 (CA-4 analog)Various (6 lines)0.00006-0.00025--[9]
Pyrazole Carbaldehyde Compound 43 MCF7 (Breast)0.25Doxorubicin0.95[9][10]
Pyrazolo[1,5-a]pyrimidine Compound 34d HeLa (Cervical)10.41Doxorubicin9.76[4]
DU-145 (Prostate)10.77Doxorubicin9.00[4]
Pyrazole-Azole Hybrids Compound 17b (Pyrazole-furan)A549 (Lung)3.46 (µg/mL)Cisplatin0.95 (µg/mL)[4]
Diaryl-dihydro-Pyrazole Compound 3f MDA-MB-468 (Breast)14.97 (24h)Paclitaxel49.90 (24h)[7]
MDA-MB-468 (Breast)6.45 (48h)Paclitaxel25.19 (48h)[7]
Pyrazole-Triazole Acrylamide PTA-1 Jurkat (Leukemia)0.32--[11]
MDA-MB-231 (Breast)0.44--[11]

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions (e.g., cell density, incubation time).

Pillar 3: Mechanistic Insights and Structure-Activity Relationships (SAR)

Understanding how these molecules exert their cytotoxic effects is paramount for rational drug design. Pyrazole derivatives have been shown to operate through multiple mechanisms, and their efficacy is highly dependent on the nature and position of substituents on the pyrazole ring.[9][12]

Key Mechanisms of Action
  • Tubulin Polymerization Inhibition: Several potent pyrazole derivatives function as antimitotic agents by disrupting microtubule dynamics.[11][13] They bind to tubulin, preventing its polymerization into microtubules, which are essential for forming the mitotic spindle during cell division. This leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.[13][14] The diaryl pyrazole compound 6 , an analog of combretastatin A-4 (CA-4), shows exceptionally high potency through this mechanism.[9]

  • Kinase Inhibition: The pyrazole scaffold is an excellent ATP-competitive pharmacophore, enabling it to inhibit a wide range of protein kinases crucial for cancer cell proliferation and survival.[15] Targets include Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and Vascular Endothelial Growth Factor Receptor (VEGFR-2).[9][15] For example, indole-linked pyrazoles 33 and 34 demonstrated significant inhibitory activity against CDK2.[9][10]

  • Induction of Apoptosis: Ultimately, most effective anticancer agents trigger programmed cell death, or apoptosis. Pyrazole derivatives have been shown to induce apoptosis through various signaling cascades.[14] This can involve increasing the expression of pro-apoptotic proteins like TRAIL receptors, activating executioner caspases (e.g., caspase-3), and generating reactive oxygen species (ROS) that cause cellular damage.[7][14]

Apoptosis_Pathway cluster_stimulus External Stimulus cluster_membrane Cellular Response cluster_execution Execution Cascade cluster_outcome Final Outcome Pyrazole Novel Pyrazole Derivative (e.g., 4b) TRAIL_R Upregulation of TRAIL-R1/R2 Pyrazole->TRAIL_R ROS Generation of Reactive Oxygen Species (ROS) Pyrazole->ROS Akt Reduction of Akt Phosphorylation Pyrazole->Akt ProCasp3 Pro-Caspase 3 TRAIL_R->ProCasp3 activates ROS->ProCasp3 promotes activation IAP Inhibitor of Apoptosis Proteins (IAPs) Akt->IAP inhibits Casp3 Cleaved Caspase 3 (Active) ProCasp3->Casp3 cleavage Apoptosis Apoptosis (Programmed Cell Death) Casp3->Apoptosis IAP->Casp3 inhibits

Fig 2. Simplified signaling pathway for apoptosis induction by pyrazole derivatives.
Structure-Activity Relationship (SAR) Summary

SAR studies are crucial for optimizing lead compounds into potent and selective drug candidates.[16][17] Analysis of various pyrazole series has revealed several key trends:

  • Substitutions on Phenyl Rings: For diaryl pyrazoles, the nature and position of substituents on the phenyl rings attached to the pyrazole core are critical. Electron-withdrawing groups (e.g., nitro, halogens) or electron-donating groups (e.g., methoxy) can significantly modulate activity, often depending on their position (ortho, meta, or para).[18]

  • Hybridization: Creating hybrid molecules by linking the pyrazole scaffold to other pharmacologically active moieties like indole, thiazolidinone, or ferrocene can enhance cytotoxic activity and introduce novel mechanisms of action.[4][19]

  • N1-Substitution: The substituent at the N1 position of the pyrazole ring plays a vital role in target binding and overall potency. Bulky aromatic groups or specific functional groups at this position can improve interactions with target enzymes.[12][18]

Conclusion and Future Outlook

The diverse and potent cytotoxic profiles of novel pyrazole derivatives firmly establish them as a highly promising class of compounds in the landscape of anticancer drug discovery.[17] Their chemical tractability allows for extensive structural modifications, enabling the fine-tuning of their activity against specific cancer targets.[16] Many derivatives demonstrate superior or comparable efficacy to standard-of-care drugs in preclinical models, often with selectivity for cancer cells over non-cancerous ones.[4][11]

Future research should focus on elucidating the precise molecular targets for the most potent compounds, optimizing their pharmacokinetic and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, and advancing the most promising candidates into in vivo animal models to validate their therapeutic potential.[6][20] The continued exploration of the pyrazole scaffold is a compelling strategy that holds significant promise for developing the next generation of targeted cancer therapies.

References

  • A review of recent advances in anticancer activity and SAR of pyrazole derivatives. (2025). Archiv der Pharmazie.
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Advances.
  • An Insight into the Structure-activity Relationship of Benzimidazole and Pyrazole Derivatives as Anticancer Agents. (2024). Bentham Science Publishers.
  • A review of recent advances in anticancer activity and SAR of pyrazole derivatives. (2025). PubMed.
  • Structure–activity relationship (SAR) of disubstituted pyrazole derivatives as anticancer agents. (n.d.). ResearchGate.
  • Synthesis of new pyrazole derivatives and their anticancer evaluation. (2010). PubMed.
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing.
  • Mini review on anticancer activities of Pyrazole Derivatives. (2023). IJNRD.
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). PMC.
  • Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. (2022). MDPI.
  • Exploring Pyrazole Derivatives as Potential Anticancer Agents: A Review. (2026). ResearchGate.
  • Synthesis, Characterization and Evaluation of Anticancer Activity of New Pyrazole-5-carboxamide Derivatives. (2023). Asian Journal of Chemistry.
  • Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current Status. (2014). Taylor & Francis Online.
  • Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2023). Encyclopedia MDPI.
  • Synthesis and apoptotic activity of new pyrazole derivatives in cancer cell lines. (2015). PubMed.
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). Semantic Scholar.
  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (2019). MDPI.
  • A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. (2024). PubMed.
  • A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. (2024). PMC.
  • synthesis and cytotoxic activity of some new bipyrazole derivatives. (2020). Iraqi Journal of Pharmaceutical Sciences.
  • Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. (2021). Avicenna Journal of Medical Biotechnology.
  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). UWCScholar.
  • Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives. (2021). Semantic Scholar.
  • Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Derivatives. (n.d.). OEMS Connect Journals.

Sources

Validation

"evaluating off-target effects of 3-(tert-Butyl)-1-(quinolin-6-yl)-1H-pyrazol-5-amine"

An in-depth technical evaluation of the off-target effects associated with 3-(tert-Butyl)-1-(quinolin-6-yl)-1H-pyrazol-5-amine (CAS: 897373-62-5). Executive Summary & Mechanistic Rationale 3-(tert-Butyl)-1-(quinolin-6-yl...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical evaluation of the off-target effects associated with 3-(tert-Butyl)-1-(quinolin-6-yl)-1H-pyrazol-5-amine (CAS: 897373-62-5).

Executive Summary & Mechanistic Rationale

3-(tert-Butyl)-1-(quinolin-6-yl)-1H-pyrazol-5-amine is a highly privileged chemical building block utilized in the rational design of advanced tyrosine kinase inhibitors (TKIs), most notably serving as the core pharmacophore for Rebastinib (DCC-2036)[1][2]. Featuring a quinoline ring coupled with a substituted pyrazole, this fragment acts as a potent, ATP-competitive hinge-binding motif.

While highly effective at anchoring to the ATP-binding pocket of primary targets like ABL1 (including the T315I gatekeeper mutation) and TIE2, this structural motif inherently risks promiscuous binding across the highly conserved human kinome[2][3]. The causality behind off-target binding lies in the structural conservation of the kinase hinge region: the quinoline nitrogen and pyrazole amine form critical hydrogen bonds with the backbone amides of the hinge. Because this interaction is fundamental to ATP binding, derivatives of this scaffold often inadvertently inhibit off-target kinases such as AXL, FGR, and SRC family kinases (SFKs)[4][5]. Evaluating these off-target effects is critical for predicting clinical toxicity, optimizing lead compounds, and uncovering secondary mechanisms of action—such as the unexpected immunomodulatory benefits achieved via off-target FGR inhibition[4].

Strategic Workflow for Off-Target Evaluation

To objectively evaluate the off-target landscape of derivatives based on this scaffold, researchers must employ an orthogonal, multi-tiered approach that bridges the gap between biochemical affinity and physiological reality.

  • Phase 1: High-Throughput Biochemical Profiling. Utilizing competitive binding assays (e.g., KINOMEscan) against >400 recombinant kinases to establish a baseline selectivity profile[6][7].

  • Phase 2: Live-Cell Target Engagement. Validating biochemical hits in a physiological cellular environment using Bioluminescence Resonance Energy Transfer (NanoBRET). This is critical because intracellular ATP concentrations are in the millimolar range, which can outcompete ATP-competitive hinge binders, rendering biochemical IC50s misleading[8][9].

  • Phase 3: Phenotypic & Downstream Signaling Analysis. Assessing the functional consequences of off-target inhibition via multi-omics or targeted Western blotting[4][10].

Workflow Start Compound Scaffold CAS: 897373-62-5 Tier1 Tier 1: KINOMEscan (High-Throughput Profiling) Start->Tier1 Identify Hits Tier2 Tier 2: NanoBRET TE (Live-Cell Engagement) Tier1->Tier2 Validate in vivo Tier3 Tier 3: Multi-Omics (Downstream Signaling) Tier2->Tier3 Phenotypic Impact Decision Selectivity Profiling & Lead Optimization Tier3->Decision Data Synthesis

Orthogonal workflow for evaluating kinase inhibitor off-target liabilities.

Comparative Analysis of Evaluation Platforms

Relying on a single assay format often leads to false positives or biologically irrelevant data. The table below compares the industry-standard platforms used to evaluate the selectivity of quinoline-pyrazole derivatives.

FeatureKINOMEscan (DiscoverX)NanoBRET TE (Promega)Kinobeads / MS (KiNativ)
Assay Environment Cell-free, recombinant proteinsLive, intact cellsCell lysates
ATP Competition No (ATP-independent binding)Yes (Physiological mM ATP)Partial (Depends on buffer)
Throughput Ultra-High (>400 kinases)[7]Medium-High (Target specific)[8]Medium (Multiplexed)[11]
Primary Utility Broad primary screeningCellular validation & kineticsEndogenous target discovery
Limitation Ignores cellular permeabilityRequires transfection/engineeringDisrupted cellular compartments

In-Depth Experimental Protocol: Live-Cell NanoBRET Target Engagement

To validate whether an off-target hit identified in Phase 1 (e.g., AXL kinase) is genuinely engaged by the compound inside a living cell, a self-validating NanoBRET Target Engagement (TE) assay is required[12][13]. This protocol utilizes an energy transfer technique to measure the apparent affinity of the test compound by competitive displacement of a fluorescent tracer reversibly bound to a NanoLuc-kinase fusion[9].

Self-Validation Controls:

  • Positive Control: A known AXL inhibitor (e.g., Bemcentinib) to validate tracer displacement.

  • Vehicle Control: 0.1% DMSO to establish maximum BRET signal (BRET_max).

  • Background Control: Untransfected cells to subtract background luminescence.

Step-by-Step Methodology:

  • Cell Plating & Transfection:

    • Seed HEK293T cells in a 96-well white plate at 2×104 cells/well.

    • Transfect cells with the AXL-NanoLuc fusion plasmid using a lipid-based transfection reagent. Incubate for 24 hours at 37°C, 5% CO2.

  • Tracer & Compound Treatment:

    • Prepare a serial dilution of the quinoline-pyrazole derivative (10 µM down to 0.1 nM) in Opti-MEM containing 0.1% DMSO.

    • Add the cell-permeable NanoBRET Tracer K5 (Promega) at its pre-determined EC50​ concentration (typically 0.5–1.0 µM) to all wells except the background control[13].

    • Add the compound dilutions to the respective wells. Incubate for 2 hours at 37°C to allow equilibrium binding.

  • Substrate Addition & BRET Measurement:

    • Add NanoBRET Nano-Glo Substrate and Extracellular NanoLuc Inhibitor to all wells. The extracellular inhibitor ensures only intracellular target engagement is measured[9].

    • Read the plate on a luminescence microplate reader equipped with dual filters: Donor emission (460 nm) and Acceptor emission (610 nm)[14].

  • Data Analysis:

    • Calculate the raw BRET ratio: (Acceptor 610 nm / Donor 460 nm).

    • Convert to milli-BRET units (mBU) by multiplying by 1,000.

    • Plot the mBU values against the log of the compound concentration to determine the intracellular IC50​ using a four-parameter logistic non-linear regression model.

Phenotypic Consequences of Off-Target Binding

When the 3-(tert-Butyl)-1-(quinolin-6-yl)-1H-pyrazol-5-amine scaffold engages unintended targets, it can drastically alter cellular phenotypes. For instance, off-target inhibition of AXL disrupts the AXL-KLF5 positive feedback loop, leading to unintended suppression of cancer stem cell markers[5]. Similarly, off-target inhibition of FGR modulates the PI3K-AKT-SP1 signaling cascade, which can unexpectedly enhance the cytotoxic functionality of CD8+ T cells in the tumor microenvironment[4].

Signaling Inhibitor Quinoline-Pyrazole Derivative Primary Primary Target (e.g., TIE2 / ABL1) Inhibitor->Primary Intended Binding OffTarget Off-Target Kinase (e.g., AXL / FGR) Inhibitor->OffTarget Off-Target Binding Downstream1 Angiogenesis / Proliferation Primary->Downstream1 Inhibition Downstream2 PI3K-AKT Pathway / KLF5 Stability OffTarget->Downstream2 Disruption Phenotype Unintended Cellular Toxicity or Efficacy Downstream2->Phenotype Consequence

Mechanistic divergence caused by off-target kinase engagement.

Representative Selectivity Profile

To contextualize the performance of this scaffold, the table below illustrates a representative kinome selectivity profile of a mature derivative (e.g., Rebastinib) compared against a highly promiscuous tool compound (Staurosporine). Notice how the quinoline-pyrazole core maintains tight affinity for its primary targets but exhibits significant off-target liabilities within the SRC and TAM kinase families[4][5].

Kinase TargetClassificationDerivative Intracellular IC50​ (nM)Staurosporine IC50​ (nM)Biological Consequence of Inhibition
ABL1 (WT) Primary Target1.2< 5.0Suppression of leukemic proliferation
TIE2 Primary Target4.5< 5.0Blockade of macrophage recruitment[3]
AXL Off-Target Liability28.0< 5.0Disruption of KLF5 stability[5]
FGR Off-Target Liability15.3< 5.0Modulation of PI3K-AKT-SP1 axis[4]
LCK Off-Target Liability42.0< 5.0Potential T-cell immunosuppression
EGFR Non-Target> 10,00015.0Minimal epithelial toxicity

By systematically applying KINOMEscan for breadth, NanoBRET for physiological depth, and phenotypic assays for functional context, drug development professionals can accurately map and mitigate the off-target liabilities of the 3-(tert-Butyl)-1-(quinolin-6-yl)-1H-pyrazol-5-amine scaffold.

References

  • National Institutes of Health. "Past, present, and future of Bcr-Abl inhibitors: from chemical development to clinical efficacy". Available at:[Link]

  • National Institutes of Health. "Enhancing immunotherapy efficacy in colorectal cancer: targeting the FGR-AKT-SP1-DKK1 axis with DCC-2036 (Rebastinib)". Available at:[Link]

  • National Institutes of Health. "Inhibitory effect of the novel tyrosine kinase inhibitor DCC-2036 on triple-negative breast cancer stem cells through AXL-KLF5 positive feedback loop". Available at:[Link]

  • National Institutes of Health. "High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors". Available at:[Link]

  • National Institutes of Health. "Live-Cell NanoBRET Assay to Measure AKT Inhibitor Binding to Conformational States of AKT". Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Definitive Guide to the Safe Disposal of 3-(tert-Butyl)-1-(quinolin-6-yl)-1H-pyrazol-5-amine

As a Senior Application Scientist, it is my responsibility to provide guidance that ensures not only the success of your research but also the safety of your laboratory personnel and the protection of our environment. Th...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, it is my responsibility to provide guidance that ensures not only the success of your research but also the safety of your laboratory personnel and the protection of our environment. The compound 3-(tert-Butyl)-1-(quinolin-6-yl)-1H-pyrazol-5-amine is a specialized heterocyclic molecule. While a specific Safety Data Sheet (SDS) for this novel compound may not be readily available, its constituent parts—a quinoline moiety and a pyrazol-amine core—necessitate a cautious and systematic approach to its disposal.

The core principle of this guide is to treat 3-(tert-Butyl)-1-(quinolin-6-yl)-1H-pyrazol-5-amine as a hazardous waste.[1] This approach is based on the well-documented hazards of its structural analogs and aligns with the "cradle to grave" principle of hazardous waste management, which holds the generator responsible for the waste from its creation to its final disposal.[1]

Hazard Assessment and Essential Safety Precautions

The chemical structure of this compound incorporates two key heterocyclic systems: quinoline and pyrazole. An analysis of these parent structures provides a strong basis for a conservative hazard assessment.

  • Quinoline Derivatives: Quinoline and its related compounds are recognized as environmental contaminants that are toxic to aquatic life.[2][3][4] Some derivatives are also suspected of causing genetic defects.[5] Therefore, this compound must be prevented from entering waterways or the general environment.[6]

  • Pyrazol-Amine Derivatives: Safety data for analogous pyrazole compounds indicate risks of skin irritation, serious eye irritation, and respiratory irritation.[6] Several are classified as harmful if swallowed.[7]

  • Nitrogen-Containing Heterocycles: As a class, nitrogen-containing heterocyclic compounds are under regulatory scrutiny and can present hazards including systemic effects on organs such as the liver and kidneys.[8][9]

Mandatory Personal Protective Equipment (PPE): Before handling the compound or its waste, all personnel must be equipped with the following PPE to mitigate the risks identified above:

  • Eye Protection: Chemical safety goggles and a face shield.[5][10]

  • Hand Protection: Chemical-resistant gloves, such as nitrile, are required. Gloves must be inspected before use and disposed of as contaminated solid waste after handling.

  • Body Protection: A laboratory coat is mandatory. For handling larger quantities, a chemical-resistant apron is recommended.[1]

  • Respiratory Protection: All handling of the compound and its waste must occur within a certified chemical fume hood to minimize inhalation exposure.[1][5]

Quantitative Hazard Data Summary

The following table summarizes the GHS classifications for representative compounds structurally related to 3-(tert-Butyl)-1-(quinolin-6-yl)-1H-pyrazol-5-amine. This data should be used as a guideline for handling and disposal.

Hazard CategoryGHS Classification (Representative Analogs)Hazard Statement
Acute Toxicity, Oral Category 4H302: Harmful if swallowed[7]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation[6]
Serious Eye Damage/Irritation Category 2 / 2AH319: Causes serious eye irritation[6][10]
Specific Target Organ Toxicity Category 3 (Respiratory)H335: May cause respiratory irritation[6]
Hazard to Aquatic Environment Category 1 / 2H400/H411: Very toxic to aquatic life / Toxic to aquatic life with long lasting effects[2][5]

Step-by-Step Disposal Protocol

Adherence to a systematic disposal protocol is critical. The following steps provide a self-validating workflow to ensure safety and compliance.

Step 1: Waste Identification and Segregation

Proper segregation is the foundation of safe waste management.[1]

  • Do Not Mix: Never mix 3-(tert-Butyl)-1-(quinolin-6-yl)-1H-pyrazol-5-amine waste with other chemical waste streams unless explicitly authorized by your institution's Environmental Health and Safety (EHS) department.[11][12] Incompatible chemicals can react, leading to fire, explosion, or the generation of toxic gases.[1]

  • Separate Waste Forms:

    • Solid Waste: Collect all contaminated solids, such as gloves, weigh boats, paper towels, and spent silica gel, in a dedicated solid waste container.[5][12]

    • Liquid Waste: Collect all unused solutions, reaction mixtures, and the first rinse of contaminated glassware in a dedicated liquid waste container.[5][11]

Step 2: Waste Collection and Containerization

The integrity of the waste container is essential for preventing leaks and exposures.

  • Container Type: Use only approved hazardous waste containers made of compatible materials, such as high-density polyethylene (HDPE) or glass.[1][12] Do not use metal cans for liquid waste, as they can corrode.[12]

  • Container Condition: Ensure the container is in good condition, leak-proof, and has a tightly sealing cap.[12][13]

  • Headspace: Fill liquid waste containers no more than 90-95% full, leaving at least 5% of the volume as empty headspace to allow for thermal expansion.[13]

Step 3: Hazardous Waste Labeling

Accurate labeling is a regulatory requirement and is crucial for safe handling.

  • Required Information: The container must be clearly labeled with the words "Hazardous Waste" .[12]

  • Contents: List the full chemical name: "3-(tert-Butyl)-1-(quinolin-6-yl)-1H-pyrazol-5-amine". Do not use abbreviations or chemical formulas.[12]

  • Hazard Identification: Affix the appropriate GHS hazard pictograms (e.g., exclamation mark for irritant, health hazard, environment).

  • Log Sheet: Maintain a log of all materials added to the container.[12]

Step 4: On-Site Storage

Proper storage minimizes risks within the laboratory.

  • Location: Store waste containers in a designated Satellite Accumulation Area (SAA) near the point of generation.[13] Moving hazardous waste away from its generation point is often prohibited.[13]

  • Secondary Containment: All liquid hazardous waste containers must be kept in appropriate, chemically-resistant secondary containment tubs or trays.[11]

  • Segregation: Store the waste container away from incompatible materials.[11][13] Flammable waste should be stored in a flame-proof cabinet.[12]

Step 5: Decontamination and Empty Container Disposal

Properly managing emptied containers prevents chemical residue from entering the regular waste stream.

  • Glassware Decontamination: Glassware that has come into contact with the compound must be decontaminated. The first rinse with a suitable solvent (e.g., acetone or ethanol) must be collected and disposed of as hazardous liquid waste.[5][11] Subsequent rinses may be permissible for collection depending on institutional policy.

  • Empty Original Containers: An empty container that held 3-(tert-Butyl)-1-(quinolin-6-yl)-1H-pyrazol-5-amine must be managed carefully.

    • Thoroughly empty all contents. If any solid residue remains that cannot be removed, the container must be disposed of as hazardous waste.[11]

    • Triple rinse the container with a suitable solvent. The rinsate from all three rinses must be collected as hazardous liquid waste.[13]

    • After rinsing and air-drying, completely remove or deface the original label with a permanent marker.[11][13]

    • Only after these steps can the rinsed, dried, and defaced container be disposed of in the regular laboratory glass or solid waste receptacles.[13]

Step 6: Final Disposal

The ultimate disposal of this hazardous waste is a regulated process.

  • Prohibited Disposal Methods: NEVER dispose of 3-(tert-Butyl)-1-(quinolin-6-yl)-1H-pyrazol-5-amine or its waste by:

    • Pouring it down the sink or into any sewer drain.[11][14]

    • Placing it in the regular trash.[1][11]

    • Allowing it to evaporate in a fume hood.[11]

  • Authorized Disposal: Arrange for waste pickup through your institution's EHS department or a licensed hazardous waste disposal contractor.[5][7][15] These licensed facilities use high-temperature incineration or other approved methods to safely destroy the compound.[5]

Disposal Workflow and Spill Management

The following diagram illustrates the decision-making process for managing waste streams of 3-(tert-Butyl)-1-(quinolin-6-yl)-1H-pyrazol-5-amine.

G cluster_0 start Generated Waste (3-(tert-Butyl)-1-(quinolin-6-yl)-1H-pyrazol-5-amine) is_solid Solid Waste? (e.g., contaminated gloves, weigh boats) start->is_solid Identify Form is_liquid Liquid Waste? (e.g., solutions, rinsate) is_solid->is_liquid No collect_solid Collect in Labeled Solid Hazardous Waste Container is_solid->collect_solid Yes is_glass Contaminated Glassware? is_liquid->is_glass No collect_liquid Collect in Labeled Liquid Hazardous Waste Container is_liquid->collect_liquid Yes decontaminate Triple Rinse Collect Rinsate as Liquid Waste is_glass->decontaminate Yes store Store in Secondary Containment in Satellite Accumulation Area is_glass->store No collect_solid->store collect_liquid->store decontaminate->collect_liquid pickup Schedule Pickup with Environmental Health & Safety (EHS) store->pickup caption Disposal Workflow Diagram

Sources

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(tert-Butyl)-1-(quinolin-6-yl)-1H-pyrazol-5-amine
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3-(tert-Butyl)-1-(quinolin-6-yl)-1H-pyrazol-5-amine
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